4-Hydroxyphenylacetic acid-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C8H8O3 |
|---|---|
分子量 |
156.17 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i3D,4D,5D2 |
InChI 键 |
XQXPVVBIMDBYFF-LXQDYUSJSA-N |
手性 SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C([2H])([2H])C(=O)O |
规范 SMILES |
C1=CC(=CC=C1CC(=O)O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxyphenylacetic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 4-Hydroxyphenylacetic acid-d4. The information is intended to support research, development, and quality control activities involving this isotopically labeled compound. While specific experimental data for the deuterated form is limited in publicly available literature, the properties are expected to be very similar to its non-deuterated counterpart, 4-Hydroxyphenylacetic acid. The data presented for the non-deuterated form is extensive and provides a strong basis for handling, storage, and experimental design.
Chemical and Physical Properties
This compound is the deuterium-labeled version of 4-Hydroxyphenylacetic acid, a phenolic compound that is a metabolite of the amino acids tyrosine and phenylalanine.[1] The deuterium labeling makes it a valuable tool as an internal standard or tracer in quantitative analyses such as NMR, GC-MS, and LC-MS.[2]
The general properties of 4-Hydroxyphenylacetic acid are summarized in the table below. The molecular weight has been adjusted for the d4 isotope.
| Property | Value | References |
| Chemical Name | 2-(4-Hydroxyphenyl-2,3,5,6-d4)acetic acid | N/A |
| Synonyms | p-Hydroxyphenylacetic acid-d4, 4-HPAA-d4 | [2][3] |
| Molecular Formula | C₈H₄D₄O₃ | [4] |
| Molecular Weight | 156.19 g/mol | [4][5] |
| Appearance | White to cream or light tan crystalline powder | [6][7] |
| Melting Point | 148-151 °C | [7] |
| Boiling Point | ~347 °C (estimated) | [6] |
| pKa | 4.50 ± 0.10 (Predicted) | [7] |
Solubility
The solubility of 4-Hydroxyphenylacetic acid has been determined in various solvents. The deuterated form is expected to have very similar solubility characteristics.
| Solvent | Solubility | References |
| Cold Water | Insoluble / Slightly soluble | [7] |
| Hot Water | Soluble | [7] |
| Dimethyl sulfoxide (DMSO) | Soluble | [7] |
| Methanol | Soluble | [7] |
| Ethanol | Soluble | [7] |
| Ether | Soluble | [7] |
| Ethyl acetate | Soluble | [7] |
| Dimethylformamide (DMF) | ~1 mg/mL | [3] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [3] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
Stability:
-
The compound is stable at room temperature in closed containers under normal storage and handling conditions.[8]
-
Aqueous solutions are not recommended to be stored for more than one day.[3]
-
It is incompatible with strong bases, acid chlorides, acid anhydrides, and oxidizing agents.[8]
-
Exposure to direct sunlight should be avoided.[8]
-
Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.
Recommended Storage:
-
For long-term stability (≥4 years), storage at -20°C is recommended.[3]
-
For general short-term storage, keep in a dry, cool, and well-ventilated place.[4]
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general procedure for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Class A volumetric flasks
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Test solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol)
-
pH indicator strips
Procedure:
-
Initial Screening in Water:
-
Weigh approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of water in small portions, vortexing vigorously after each addition.
-
Observe for dissolution. If the compound dissolves, test the pH of the solution with an indicator strip to determine if it is acidic or basic.
-
-
Solubility in Aqueous Base (for water-insoluble compounds):
-
To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition.
-
If it dissolves, the compound is an organic acid.
-
To differentiate between a strong and weak acid, repeat the test with 5% NaHCO₃ solution. Solubility in NaHCO₃ suggests a strong acid, while insolubility suggests a weak acid (like a phenol).
-
-
Solubility in Aqueous Acid (for water-insoluble compounds):
-
If the compound is insoluble in water and aqueous base, test its solubility in 0.75 mL of 5% HCl. Solubility indicates an organic base.
-
-
Quantitative Solubility Determination (e.g., in PBS):
-
Prepare a series of concentrations of the compound in the desired solvent (e.g., 1, 5, 10, 15 mg/mL in PBS).
-
Vortex each solution for 2 minutes.
-
If not fully dissolved, sonicate in a water bath for up to 5 minutes.
-
If still not dissolved, the solution can be gently warmed to 37°C for up to 60 minutes.[9]
-
Visually inspect for any undissolved particles against a dark background. The highest concentration that is completely clear is the approximate solubility.
-
Protocol for a Stability-Indicating HPLC Method
This protocol describes a typical approach for developing a stability-indicating HPLC method for this compound. The goal is to separate the intact compound from any potential degradation products.
1. Forced Degradation Study:
-
Acid Hydrolysis: Reflux a solution of the compound in 0.1N HCl at 60°C for 30 minutes.[10]
-
Base Hydrolysis: Reflux a solution of the compound in 0.1N NaOH at 60°C for 30 minutes.[10]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).[10]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm).
2. HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate all degradation products.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
-
Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV detector with photodiode array (PDA) to monitor at multiple wavelengths (e.g., 220 nm and 275 nm) and to check for peak purity.
-
Injection Volume: 10 µL
3. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11] Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Visualizations
The following diagrams illustrate key pathways and workflows related to 4-Hydroxyphenylacetic acid.
Caption: Metabolic biosynthesis pathway of 4-Hydroxyphenylacetic acid.
Caption: Experimental workflow for a forced degradation stability study.
Caption: Logical workflow for solubility classification of an organic compound.
References
- 1. 4-hydroxyphenyl acetic acid, 156-38-7 [thegoodscentscompany.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Human Metabolome Database: Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020) [hmdb.ca]
- 6. 4-Hydroxyphenylacetic acid(156-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]
- 8. labogens.com [labogens.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Synthesis and Purification of 4-Hydroxyphenylacetic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), a deuterated analogue of the biologically significant molecule 4-Hydroxyphenylacetic acid. The incorporation of deuterium isotopes into molecules is a critical tool in drug discovery and development, offering advantages in studying pharmacokinetics, metabolism, and as internal standards in analytical studies. This document outlines a detailed synthetic protocol, purification methods, and analytical characterization of 4-HPAA-d4.
Synthesis of this compound
The synthesis of this compound can be achieved through hydrogen-deuterium (H-D) exchange on the aromatic ring of the parent compound. The phenolic hydroxyl group and the carboxylic acid group direct the exchange to the ortho and para positions relative to the hydroxyl group. The methylene protons are not expected to exchange under these conditions. A plausible synthetic route involves the use of a noble metal catalyst in the presence of a deuterium source, typically deuterium oxide (D₂O).
Proposed Synthetic Pathway
The proposed synthesis involves the direct H-D exchange on 4-Hydroxyphenylacetic acid using a rhodium catalyst in D₂O. The four exchangeable protons are on the aromatic ring.
Caption: Proposed synthesis of this compound via catalytic H-D exchange.
Experimental Protocol
This protocol is adapted from general methods for the deuteration of aromatic carboxylic acids.
Materials:
-
4-Hydroxyphenylacetic acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
--INVALID-LINK--₂ (or a similar Rh(III) catalyst)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl, 1M in H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a sealed reaction vessel, add 4-Hydroxyphenylacetic acid (1.0 eq), --INVALID-LINK--₂ (0.02 eq), and sodium carbonate (0.2 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add deuterium oxide (D₂O) to the vessel to dissolve the reactants.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots, quenching with H₂O, extracting with an organic solvent, and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with dichloromethane (3 x volume of D₂O).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.
Table 1: Summary of Reaction Parameters
| Parameter | Value |
| Starting Material | 4-Hydroxyphenylacetic acid |
| Deuterium Source | Deuterium oxide (D₂O) |
| Catalyst | --INVALID-LINK--₂ |
| Catalyst Loading | 2 mol% |
| Base | Sodium Carbonate (Na₂CO₃) |
| Temperature | 100 °C |
| Reaction Time | 24-48 hours |
| Expected Yield | 80-95% (based on similar reactions) |
| Isotopic Purity | >95% |
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting material, catalyst residues, and by-products. High-performance liquid chromatography (HPLC) is a suitable method for achieving high purity.
Purification Workflow
The general workflow for the purification of 4-HPAA-d4 is outlined below.
Caption: General workflow for the purification of this compound.
Experimental Protocol: Preparative HPLC
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and should be optimized.
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: Dependent on concentration and column capacity.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Inject the filtered solution onto the HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
-
Lyophilize the final product to remove any residual water.
Table 2: HPLC Purification Parameters
| Parameter | Specification |
| Column Type | C18 Reverse-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Detection Wavelength | 275 nm |
| Purity Target | >98% |
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. ¹³C NMR will show the carbon signals, and the signals for deuterated carbons will be triplets due to C-D coupling.
Expected ¹H NMR (in DMSO-d₆):
-
The characteristic aromatic proton signals of 4-Hydroxyphenylacetic acid (typically around 6.7 and 7.1 ppm) should be absent or significantly diminished.
-
The singlet for the methylene protons (around 3.4 ppm) should remain.
-
The broad singlets for the hydroxyl and carboxylic acid protons will be present but may exchange with deuterium from the solvent.
Expected ¹³C NMR (in DMSO-d₆):
-
The signals for the aromatic carbons attached to deuterium will appear as triplets with reduced intensity due to C-D coupling and nuclear Overhauser effect changes.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the incorporation of four deuterium atoms.
Expected Mass Spectrum (Negative Ion ESI):
-
4-Hydroxyphenylacetic acid (non-deuterated): [M-H]⁻ at m/z 151.04
-
This compound: [M-H]⁻ at m/z 155.07
Table 3: Analytical Data Summary
| Technique | Expected Result for 4-HPAA-d4 |
| ¹H NMR | Absence of aromatic proton signals |
| ¹³C NMR | Triplet signals for deuterated aromatic carbons |
| MS (ESI-) | [M-H]⁻ at m/z 155.07 |
This comprehensive guide provides a robust framework for the synthesis, purification, and characterization of this compound. Researchers should note that the provided protocols are adaptable and may require optimization based on available instrumentation and specific research needs. Careful execution of these procedures will yield high-purity deuterated material suitable for a wide range of applications in drug development and scientific research.
4-Hydroxyphenylacetic acid-d4 certificate of analysis
An In-depth Technical Guide to 4-Hydroxyphenylacetic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated form of 4-Hydroxyphenylacetic acid (4-HPAA). 4-HPAA is a significant metabolite derived from the amino acid tyrosine and dietary polyphenols, playing a role as a biomarker for various gastrointestinal conditions and in protein metabolism.[1] Its deuterated counterpart, this compound, serves as a crucial internal standard for quantitative analytical methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of the non-deuterated 4-Hydroxyphenylacetic acid. These properties are essential for handling, storage, and experimental design.
| Property | Value | Reference |
| Synonyms | p-Hydroxyphenyl acetic acid, 4-HPAA, p-HPAA | [3][4][5] |
| CAS Number | 156-38-7 | [3][4] |
| Molecular Formula | C₈H₈O₃ | [4][5] |
| Molecular Weight | 152.15 g/mol | [3][4][5] |
| Appearance | White to light beige crystalline powder | [4][6] |
| Melting Point | 148-153 °C | [3][4] |
| Purity | ≥97.5% (GC), ≥98% (Titration), ≥99% (Titration) | [3][4][5] |
| Solubility | Soluble in dimethyl formamide (~1 mg/ml), PBS (pH 7.2) (~10 mg/ml) | [5] |
| Storage | Store at -20°C or 0-8°C | [4][5] |
Analytical Applications and Data
This compound is primarily utilized as an internal standard in bioanalytical method development and validation. Its use allows for accurate quantification of endogenous 4-HPAA in complex biological matrices by correcting for variations in sample preparation and instrument response.
| Analytical Technique | Application | Internal Standard | Reference |
| UPLC-MS/MS | Quantification of 4-HPAA and other metabolites in human serum. | This compound | [7] |
| GC-MS | Analysis of urine organic acids to identify metabolic disorders and bacterial overgrowth. | This compound | [1] |
| NMR | Quantitative analysis of metabolites. | This compound | [2] |
Experimental Protocols
Sample Preparation for UPLC-MS/MS Analysis of 4-HPAA in Human Serum
This protocol is adapted from a validated method for the analysis of aromatic amino acid metabolites.[7]
-
Protein Precipitation: To 100 µL of human serum, add 400 µL of ice-cold methanol containing the internal standard, this compound.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of water and acetonitrile with formic acid) for UPLC-MS/MS analysis.
Preparation of 4-HPAA Stock and Working Solutions for in vivo Studies
The following protocols are suggested for preparing 4-HPAA solutions for animal studies.[8]
-
DMSO/PEG300/Tween-80/Saline:
-
Prepare a 25 mg/mL stock solution of 4-HPAA in DMSO.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
DMSO/Corn oil:
-
Prepare a 25 mg/mL stock solution of 4-HPAA in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix until a clear solution is obtained.
-
Biological Pathways and Mechanisms
4-Hydroxyphenylacetic acid is involved in several key metabolic and signaling pathways.
Tyrosine Metabolism
4-HPAA is a downstream metabolite of the amino acid tyrosine. This pathway is significant in both human metabolism and the metabolic activities of the gut microbiota.[1][9]
References
- 1. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Hydroxyphenylacetic acid analytical standard 156-38-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]
- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Navigating the Isotopic Landscape: A Technical Guide to 4-Hydroxyphenylacetic Acid-d4 Purity and Labeling
For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for data integrity and experimental success. This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), a deuterated analog of a significant metabolite. This document outlines the critical quality attributes of 4-HPAA-d4, details the experimental protocols for their determination, and highlights its application in various research fields.
Understanding Isotopic Purity and Labeling Efficiency
In the context of deuterated compounds like 4-HPAA-d4, two parameters are of critical importance: isotopic purity and labeling efficiency. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Labeling efficiency, a closely related term, quantifies the extent to which the intended atoms have been replaced by their isotopic counterparts. High isotopic purity is crucial for applications such as internal standards in mass spectrometry, where the presence of unlabeled or partially labeled species can interfere with accurate quantification.
Quantitative Data Summary
The isotopic purity and related data for a typical batch of this compound are summarized in the tables below. It is important to note that these values can vary between different synthetic batches and suppliers. Researchers should always refer to the certificate of analysis for the specific lot they are using.
| Parameter | Specification |
| Chemical Purity | ≥98% |
| Isotopic Purity (d4) | ≥99 atom % D |
| Deuterium Incorporation | 4 Deuterium Atoms |
| Species | Relative Abundance (%) |
| d4 (fully labeled) | >99 |
| d3 (partially labeled) | <1 |
| d2 (partially labeled) | <0.1 |
| d1 (partially labeled) | <0.1 |
| d0 (unlabeled) | <0.1 |
Experimental Protocols for Determination of Isotopic Purity
The determination of isotopic purity and the distribution of isotopologues are typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of labeled compounds.[2]
Protocol for Isotopic Purity Determination by LC-HRMS:
-
Sample Preparation: A stock solution of 4-HPAA-d4 is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. A C18 column is typically used for separation with a gradient elution profile of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in full-scan mode in the negative ion mode to detect the deprotonated molecular ions. The high resolution of the instrument allows for the separation and quantification of the different isotopologues (d0, d1, d2, d3, and d4).
-
Data Analysis: The isotopic distribution is determined by integrating the peak areas of the extracted ion chromatograms for each isotopologue. The isotopic purity is then calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the location and extent of deuterium incorporation.
Protocol for Deuterium Labeling Confirmation by ¹H and ²H NMR:
-
Sample Preparation: A sufficient amount of 4-HPAA-d4 (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) for ¹H NMR or a non-deuterated solvent (e.g., DMSO-h6) for ²H NMR.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired to confirm the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium.
-
²H NMR Analysis: The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming the presence and chemical environment of the deuterium atoms.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the analysis of this compound.
Caption: Workflow for determining the isotopic purity of 4-HPAA-d4.
Synthesis and Labeling Strategy
The synthesis of this compound typically involves the deuteration of a suitable precursor. One common method is the acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of 4-Hydroxyphenylacetic acid in heavy water (D₂O) at elevated temperatures. The purification of the final product is crucial to remove any unlabeled or partially labeled species and is often achieved by recrystallization or preparative chromatography.
Caption: Conceptual overview of the synthesis and purification of 4-HPAA-d4.
Applications in Research and Drug Development
This compound serves as a valuable tool in various scientific disciplines.
-
Internal Standard: Its primary application is as an internal standard in quantitative mass spectrometry-based assays for the analysis of its unlabeled counterpart in biological matrices such as plasma, urine, and tissue homogenates.[3] The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.[4]
-
Metabolic Studies: In metabolic research, 4-HPAA-d4 can be used as a tracer to investigate the metabolic fate of 4-Hydroxyphenylacetic acid in vivo and in vitro.
-
Pharmacokinetic Studies: The use of deuterated compounds can sometimes alter the pharmacokinetic properties of a drug, a phenomenon known as the "deuterium effect."[2] While 4-HPAA is a metabolite, studying its deuterated form can provide insights into metabolic pathways and enzyme kinetics.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
The Role of 4-Hydroxyphenylacetic Acid-d4 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of 4-Hydroxyphenylacetic acid-d4 (HPAA-d4) as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will cover the core principles of internal standardization, detailed experimental protocols, and present quantitative data to support its efficacy.
Core Mechanism of this compound as an Internal Standard
In quantitative bioanalysis, achieving high accuracy and precision is paramount. Stable isotope-labeled internal standards are considered the gold standard for this purpose. This compound (HPAA-d4) is the deuterium-labeled counterpart of the endogenous metabolite 4-Hydroxyphenylacetic acid (HPAA).
The fundamental principle behind using HPAA-d4 as an internal standard lies in its chemical and physical similarity to the analyte of interest, HPAA.[1] Because of their near-identical chemical structures, HPAA and HPAA-d4 exhibit virtually the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This includes co-elution from the liquid chromatography column and similar responses to matrix effects and ionization suppression or enhancement.[2]
However, the key difference is the mass of the molecules due to the replacement of four hydrogen atoms with deuterium atoms in HPAA-d4. This mass difference allows the mass spectrometer to distinguish between the analyte (HPAA) and the internal standard (HPAA-d4). By adding a known concentration of HPAA-d4 to each sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard proportionally.[2] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out these sources of error and leading to more accurate and precise results.[2]
Figure 1: Experimental workflow for using an internal standard.
Experimental Protocol: Quantification of 4-Hydroxyphenylacetic Acid in Human Serum
The following protocol is adapted from a validated method for the analysis of 4-Hydroxyphenylacetic acid in human serum and illustrates the application of a deuterated internal standard like HPAA-d4.[3]
Materials and Reagents
-
4-Hydroxyphenylacetic acid (HPAA) analytical standard
-
This compound (HPAA-d4) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human serum (drug-free)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of HPAA and HPAA-d4 by dissolving the appropriate amount of each standard in methanol.
-
Working Standard Solutions: Serially dilute the HPAA stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the HPAA-d4 stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 5 µmol/L.
Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the HPAA-d4 internal standard working solution (5 µmol/L).[3]
-
Vortex the sample for 10 seconds.
-
Add 400 µL of chilled methanol to precipitate the proteins.[3]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 2750 x g for 15 minutes at 4°C.[3]
-
Transfer 200 µL of the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.[3]
Figure 2: Sample preparation workflow using protein precipitation.
UPLC-MS/MS Conditions
The following conditions are based on the successful separation and detection of HPAA.[3]
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm).[3]
-
Mobile Phase A: 0.2% Acetic acid in water.[3]
-
Mobile Phase B: 0.2% Acetic acid in acetonitrile.[3]
-
Gradient Elution:
-
0-4.00 min: 5% B
-
4.00-8.50 min: 5-35% B
-
8.50-8.55 min: 35-100% B
-
8.55-9.50 min: 100% B
-
9.50-9.55 min: 100-5% B
-
9.55-10.00 min: 5% B[3]
-
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 2 µL.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Negative Ion Mode.[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Hydroxyphenylacetic acid (HPAA) | 151.0 | 107.0 |
| This compound (HPAA-d4) | 155.0 | 111.0 |
| Note: The MRM transition for HPAA is from Sobolev et al. (2023).[3] The precursor ion for HPAA-d4 is predicted based on the addition of four deuterium atoms. The product ion for HPAA-d4 is predicted based on the neutral loss of CO2 from the precursor ion, analogous to the fragmentation of HPAA. |
Data Presentation
The following tables summarize the expected performance characteristics of a validated method for 4-HPAA using a deuterated internal standard, based on data from Sobolev et al. (2023).[3]
Table 1: Linearity and Range
| Analyte | Calibration Range (µmol/L) | Correlation Coefficient (r²) |
| 4-Hydroxyphenylacetic acid | 2.5 - 250 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 4-HPAA | Low | < 15 | < 15 | 85 - 115 |
| Medium | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| 4-Hydroxyphenylacetic acid | ~100 | Not significant |
Mandatory Visualizations
Figure 3: Chemical structures of HPAA and HPAA-d4.
Figure 4: Principle of internal standardization for accurate quantification.
Conclusion
This compound serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart, 4-Hydroxyphenylacetic acid. Its use in conjunction with LC-MS/MS provides a robust and reliable method to correct for variations inherent in bioanalytical workflows, thereby ensuring high-quality data for research, clinical, and drug development applications. The experimental protocol and performance data presented in this guide demonstrate the effectiveness of this approach.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Precision: A Technical Guide to Deuterium-Labeled Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), has emerged as a gold-standard analytical technique. However, the inherent variability of sample matrices and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, and specifically deuterium-labeled standards, have become the cornerstone of robust and accurate bioanalytical methods.
This technical guide provides an in-depth exploration of the fundamental principles, practical applications, and critical considerations surrounding the use of deuterium-labeled standards in mass spectrometry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively implement these powerful tools in their analytical workflows.
Core Principles of Deuterium-Labeled Internal Standards
An ideal internal standard (IS) should be a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a common choice for creating SIL internal standards.[2] By replacing one or more hydrogen atoms in the analyte molecule with deuterium, a "heavy" version of the analyte is created that serves as an excellent internal standard.[3]
The primary advantage of using a deuterium-labeled internal standard is that it co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source.[4] This co-elution is crucial because it means both the analyte and the internal standard are subjected to the same matrix effects—signal suppression or enhancement caused by other components in the sample.[5] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[1]
Key Characteristics of an Ideal Deuterium-Labeled Internal Standard:
-
Chemical and Physical Similarity: The labeled standard should have nearly identical properties to the analyte to ensure similar behavior during sample preparation, chromatography, and ionization.[6]
-
Mass Difference: The mass difference between the analyte and the internal standard should be sufficient (typically ≥3 Da) to prevent isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard.[5]
-
Isotopic Stability: The deuterium labels should be placed in positions on the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[7] Placing labels on heteroatoms like oxygen or nitrogen, or at acidic carbon positions, should be avoided.[8][9]
-
High Isotopic Purity: The internal standard should have a very low percentage of the unlabeled analyte to avoid artificially inflating the measured concentration of the analyte.[10]
Quantitative Data: The Isotope Effect on Chromatography
While deuterium-labeled standards are designed to co-elute with their unlabeled counterparts, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in retention time, known as the chromatographic isotope effect.[11][12] This effect is generally small but can be significant in high-resolution chromatography. Typically, deuterated compounds elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[13] The magnitude of this shift is influenced by the number and position of the deuterium atoms, as well as the chromatographic conditions.
| Analyte/Internal Standard Pair | Chromatographic System | Retention Time Shift (Analyte - IS) | Reference |
| Dimethyl-labeled peptides (light vs. heavy) | nUHPLC-ESI-MS/MS | ~3 seconds | [13] |
| Dimethyl-labeled peptides (light vs. heavy) | Capillary Zone Electrophoresis (CZE) | ~0.1 seconds | [13] |
| Olanzapine vs. Olanzapine-d3 | Normal-Phase LC-MS/MS | Not specified, but separation observed | [14] |
| Des-methyl olanzapine vs. Des-methyl olanzapine-d8 | Normal-Phase LC-MS/MS | Not specified, but separation observed | [14] |
| Carvedilol vs. Carvedilol-d5 | Reversed-Phase LC-MS/MS | Slight difference leading to differential matrix effects | [9] |
| N-(3-oxododecanoyl)-L-homoserine lactone vs. deuterated analog | Reversed-Phase LC-MS/MS | Slight difference in retention times | [6] |
| Fluconazole vs. deuterated analog | Reversed-Phase LC-MS/MS | Slight difference in retention times | [6] |
Experimental Protocols
The successful implementation of deuterium-labeled standards in quantitative mass spectrometry relies on well-defined and validated experimental protocols. Below are detailed methodologies for a typical bioanalytical workflow.
Protocol 1: General Quantitative Analysis using Stable Isotope Dilution LC-MS/MS
1. Preparation of Stock Solutions and Calibration Standards:
- Prepare a stock solution of the analyte and the deuterium-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Prepare a working solution of the internal standard by diluting the stock solution to a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).
- Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma, urine). The concentration range should encompass the expected concentrations in the unknown samples.
2. Sample Preparation:
- Thaw unknown samples, quality control (QC) samples, and calibration standards.
- To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the internal standard working solution (e.g., 10 µL). This step should be done as early as possible in the sample preparation process to account for variability in subsequent steps.[1]
- Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., 3 volumes of acetonitrile).
- Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).
3. LC-MS/MS Analysis:
- Set up the LC-MS/MS system with an appropriate chromatographic column and mobile phase gradient to achieve good separation of the analyte from other matrix components.
- Optimize the mass spectrometer parameters for the analyte and the internal standard, including the precursor and product ions for multiple reaction monitoring (MRM) transitions, collision energy, and other source parameters.
- Inject the reconstituted samples onto the LC-MS/MS system.
- Acquire the data for all samples, including calibration standards, QC samples, and unknowns.
4. Data Processing and Quantification:
- Integrate the peak areas for the analyte and the internal standard in each chromatogram.
- Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.
- Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
- Perform a linear regression analysis on the calibration curve.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Protocol 2: Bioanalytical Method Validation
A comprehensive validation of the analytical method is crucial to ensure its reliability and reproducibility. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[2][11][15]
Key Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.[16]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. These are determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on multiple days. The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[16]
-
Calibration Curve: The relationship between the instrument response (peak area ratio) and the concentration of the analyte. The curve should be linear over the intended analytical range, with a correlation coefficient (r²) of ≥ 0.99.[15]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[2]
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte signal in a pre-extracted spiked sample to that of a post-extracted spiked sample.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte. It is assessed by comparing the analyte signal in a post-extracted spiked sample to the signal of a neat solution of the analyte. The use of a deuterium-labeled internal standard should effectively compensate for matrix effects.[5]
-
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Mandatory Visualizations
Workflow for Pharmacokinetic Analysis using Deuterium-Labeled Standards
Caption: Workflow for a typical pharmacokinetic study utilizing deuterium-labeled internal standards.
Metabolic Flux Analysis using Stable Isotope Tracers
Caption: General workflow for metabolic flux analysis using deuterium-labeled tracers.
Conclusion
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. karger.com [karger.com]
- 3. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standard Operating Procedure (SOP) for Bioanalytical Method Validation - eLeaP Quality [quality.eleapsoftware.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SOP's for Bioanalytical Methods Validation [compliancetrain.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comprehensive Technical Guide to the Physical Characteristics of 4-Hydroxyphenylacetic Acid-d4 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 4-Hydroxyphenylacetic acid-d4. This deuterated stable isotope-labeled compound is primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) in research and development settings.[1] The physical characteristics presented are based on data for its non-deuterated counterpart, 4-Hydroxyphenylacetic acid, as they are expected to be nearly identical, with the primary exception of molecular weight.
Physical and Chemical Properties
This compound is the deuterium-labeled form of 4-Hydroxyphenylacetic acid.[1] It typically presents as a solid crystalline powder.[2][3][4] The color can range from white, off-white, or cream to light beige or pale brown.[3][4][5][6][7][8]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 4-Hydroxyphenylacetic acid.
| Property | Value | Source(s) |
| Appearance | White to cream or light tan crystalline powder. | [4][5][9] |
| Molecular Formula | C₈H₄D₄O₃ | [1] |
| Molecular Weight | 156.17 g/mol | Calculated |
| Non-Deuterated Mol. Wt. | 152.15 g/mol | [2][3][7][9][10] |
| Melting Point | 148-151 °C | [5][9] |
| 149-153 °C | [7] | |
| 148-150 °C | [3][11] | |
| Boiling Point | ~234.6 °C (rough estimate) | [5][9] |
| Vapor Pressure | 0.007 Pa @ 25 °C | [5][9] |
| pKa | 4.50 ± 0.10 (Predicted) | [5] |
| Purity | ≥98% | [2] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in experimental settings.
Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble; Insoluble in cold water, soluble in hot water. | [5][9][10][11] |
| ~10 mg/mL in PBS (pH 7.2) | [2] | |
| Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [5][9][11][12] |
| Soluble in Ether, Ethanol, and Ethyl Acetate. | [5][9] | |
| ~1 mg/mL in Dimethylformamide (DMF). | [2] |
Stock solutions can be prepared by dissolving the compound in an organic solvent of choice, which should be purged with an inert gas.[2] For biological experiments, further dilutions into aqueous buffers or isotonic saline are recommended.[2] It is advised not to store aqueous solutions for more than one day.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physical properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the crystalline solid melts.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (approx. 148 °C) and then increased slowly at a rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.
Solubility Determination
Objective: To quantify the solubility of the compound in a specific solvent (e.g., PBS pH 7.2).
Methodology (Equilibrium Shake-Flask Method):
-
Preparation: An excess amount of this compound powder is added to a known volume of the solvent (e.g., PBS pH 7.2) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Calculation: The solubility is expressed in units such as mg/mL or g/L.
Identity Confirmation by FTIR
Objective: To confirm the identity of the compound by analyzing its infrared spectrum.
Methodology (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: A small amount of the powder is placed directly onto the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken first.
-
Analysis: The resulting spectrum, which shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups (e.g., O-H stretch from the phenol and carboxylic acid, C=O stretch from the carboxylic acid, C=C stretches from the aromatic ring), is compared against a reference spectrum of 4-Hydroxyphenylacetic acid to confirm its identity.
Visualized Workflows and Relationships
Diagrams illustrating key processes and relationships provide a clear visual reference for researchers.
Caption: Workflow for determining compound solubility.
Caption: Use of 4-HPAA in synthesis and its d4-analog in analysis.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of the compound.
-
Handling: Avoid all personal contact, including inhalation of dust.[13] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[13][14]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[6][14] Recommended storage is at room temperature or refrigerated (0-8 °C).[5][7] Keep away from incompatible materials such as strong bases, acid anhydrides, acid chlorides, and oxidizing agents.[11][13][14]
-
Stability: The product is considered stable under normal conditions.[13] When stored at -20°C, it is stable for at least four years.[2] Stock solutions in organic solvents should be stored under nitrogen at -20°C or -80°C for optimal stability.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyphenylacetic acid, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 10. Human Metabolome Database: Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020) [hmdb.ca]
- 11. 4-Hydroxyphenylacetic acid, 99% | Fisher Scientific [fishersci.ca]
- 12. glpbio.com [glpbio.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 4-Hydroxyphenylacetic acid-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The dissolution of a solid solute in a liquid solvent is a complex process governed by several factors, including the physicochemical properties of both the solute and the solvent, temperature, and pH. For a compound like 4-Hydroxyphenylacetic acid, which possesses both a hydrophilic hydroxyl group and a more hydrophobic phenyl ring, its solubility can vary significantly across different organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for 4-Hydroxyphenylacetic acid in various organic solvents. This data has been compiled from multiple sources to provide a comprehensive reference.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of 4-Hydroxyphenylacetic acid |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | ≥ 100 mg/mL[3], 55 mg/mL[4] |
| Methanol | CH₃OH | 32.04 | 64.7 | Soluble[5][6] |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Soluble[5] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Approximately 1 mg/mL[7] |
| Acetone | C₃H₆O | 58.08 | 56 | More soluble than in water[8] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Soluble[5] |
| Ether | (C₂H₅)₂O | 74.12 | 34.6 | Soluble[5] |
| Water (Cold) | H₂O | 18.02 | 100 | Insoluble[5] |
| Water (Hot) | H₂O | 18.02 | 100 | Soluble[5] |
| Phosphate Buffered Saline (PBS, pH 7.2) | - | - | ~100 | Approximately 10 mg/mL[7] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
A common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[9] This protocol provides a general guideline for its implementation.
Objective: To determine the saturation solubility of 4-Hydroxyphenylacetic acid-d4 in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent of high purity
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Dissolution: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). The mixture is then agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, remove the vial and allow it to stand to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, the sample is typically centrifuged at a high speed.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the solvent.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
Role in Nrf2 Signaling Pathway
4-Hydroxyphenylacetic acid is a known metabolite that plays a role in the cellular antioxidant response by inducing the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][3] The following diagram illustrates this signaling pathway.
In this pathway, under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. 4-Hydroxyphenylacetic acid can induce a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and an enhanced cellular antioxidant response.
This technical guide provides foundational information on the solubility of this compound and its biological relevance. Researchers and scientists are encouraged to use this information as a starting point for their experimental design and to verify solubility under their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-hydroxyphenylacetic acid | Endogenous Metabolite | Nrf2 | TargetMol [targetmol.com]
- 5. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]
- 6. 4-Hydroxyphenylacetic acid, 99% | Fisher Scientific [fishersci.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
4-Hydroxyphenylacetic acid-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Hydroxyphenylacetic acid-d4, a deuterated analog of the naturally occurring phenolic compound 4-Hydroxyphenylacetic acid. This guide is intended for professionals in research and drug development, offering detailed data, experimental protocols, and insights into its biological significance.
Core Compound Data
This compound is a stable isotope-labeled compound valuable as an internal standard in quantitative analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its physical and chemical properties are summarized below.
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| CAS Number | 1219803-68-7 | N/A |
| Molecular Formula | C₈D₄H₄O₃ | [1] |
| Molecular Weight | 156.17 g/mol | [1] |
| Parent Compound | 4-Hydroxyphenylacetic acid | |
| Parent CAS Number | 156-38-7 | [2][3] |
| Parent Molecular Weight | 152.15 g/mol | [2][3][4] |
Experimental Protocols
The primary application of this compound is as an internal standard to ensure the accuracy and precision of analytical measurements. Below are representative experimental protocols for its use in LC-MS analysis and for studying its biological activity.
Protocol 1: Use as an Internal Standard in LC-MS/MS Analysis
This protocol outlines the general steps for using this compound as an internal standard for the quantification of 4-Hydroxyphenylacetic acid in biological samples like plasma or serum.
1. Preparation of Stock and Working Solutions:
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol or dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the non-deuterated 4-Hydroxyphenylacetic acid in the same manner.
-
Working Solutions: Prepare a series of calibration curve standards and quality control (QC) samples by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water). Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 1 µg/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (plasma, serum, or tissue homogenate), add a fixed volume (e.g., 10 µL) of the working internal standard solution.
-
Add 3-4 volumes of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for both 4-Hydroxyphenylacetic acid and this compound by infusing the individual standard solutions.
-
4. Data Analysis:
-
Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Workflow for LC-MS/MS Quantification using an Internal Standard
Caption: Workflow for sample preparation and analysis using an internal standard.
Protocol 2: In Vitro Analysis of Nrf2 Pathway Activation
This protocol describes how to assess the ability of 4-Hydroxyphenylacetic acid to activate the Nrf2 signaling pathway in a cell-based assay.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate media and conditions.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 4-Hydroxyphenylacetic acid for a specified period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).
2. Western Blot Analysis for Nrf2 and HO-1:
-
Protein Extraction: Lyse the cells and prepare nuclear and cytoplasmic extracts to observe Nrf2 translocation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against Nrf2, HO-1 (a downstream target of Nrf2), and a loading control (e.g., Lamin B1 for nuclear extracts, GAPDH for cytoplasmic extracts).
-
Detection: Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
3. Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells and reverse transcribe it into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow for Nrf2 Activation Assay
Caption: Workflow for assessing Nrf2 pathway activation in vitro.
Signaling Pathway
4-Hydroxyphenylacetic acid has been shown to be an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. When cells are exposed to inducers like 4-Hydroxyphenylacetic acid, the conformation of Keap1 is altered, preventing it from targeting Nrf2 for degradation. This allows Nrf2 to stabilize and translocate to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding antioxidant enzymes (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and enzymes involved in glutathione synthesis.[6][7][8]
The Keap1-Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 pathway by an inducer like 4-HPAA.
References
- 1. 3-Hydroxyphenylacetic Acid-d4 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. 156-38-7|4-Hydroxyphenylacetic Acid|BLD Pharm [bldpharm.com]
- 4. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Assay for 4-Hydroxyphenylacetic Acid in Human Plasma Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxyphenylacetic acid (4-HPAA) in human plasma. 4-HPAA, a key metabolite derived from the gut microbial breakdown of dietary polyphenols, is increasingly recognized for its role in various physiological processes, including antioxidant defense.[1][2] This method utilizes a stable isotope-labeled internal standard, 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for researchers, scientists, and drug development professionals investigating the pharmacokinetics and physiological effects of 4-HPAA.
Introduction
4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid that originates from the metabolism of dietary polyphenols by the gut microbiota.[1][3] Emerging research has highlighted its biological significance, particularly its involvement in antioxidative pathways through the induction of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] Furthermore, studies have shown that 4-HPAA may play a role in mitigating conditions such as obesity-driven hepatic steatosis.[2] Given its potential as a biomarker and therapeutic agent, a reliable and sensitive method for its quantification in biological matrices is essential.
LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of small molecules in complex biological fluids.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[5] This application note provides a detailed protocol for the determination of 4-HPAA in human plasma, from sample preparation to data acquisition and analysis.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 4-Hydroxyphenylacetic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-HPAA by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into a blank matrix to create calibration standards.
-
-
Internal Standard Working Solution (5 µmol/L):
-
Prepare a working solution of the internal standard (4-HPAA-d4) at a concentration of 5 µmol/L by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.[2]
-
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 5 µmol/L internal standard working solution (4-HPAA-d4) to each tube, excluding double blanks.[2]
-
Vortex the samples for 10 seconds.
-
Add 400 µL of ice-cold methanol to each tube to precipitate proteins.[2]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[2]
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.[2]
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and may require optimization based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.2% Acetic Acid in Water |
| Mobile Phase B | 0.2% Acetic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, followed by re-equilibration |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4000 V |
| Temperature | 600°C |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxyphenylacetic acid | 150.9 | 107.0 (Quantifier) | -16 |
| 150.9 | 79.0 (Qualifier) | -24 | |
| This compound (IS) | 154.9 | 111.0 (Quantifier) | -16 |
| 154.9 | 83.0 (Qualifier) | -24 |
Note: The MRM transitions for 4-HPAA are based on published data.[2] The transitions for the d4-labeled internal standard are proposed based on the fragmentation pattern of the unlabeled compound and should be confirmed experimentally.
Data Presentation
The performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations. The following table summarizes typical quantitative performance data for the analysis of 4-HPAA.
| Parameter | Typical Value |
| Linearity Range | 0.05 - 10 µmol/L |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.02 - 0.25 µmol/L[6][7] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Urinary Organic Acids Using 4-Hydroxyphenylacetic acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of urinary organic acids is a cornerstone in the diagnosis and monitoring of inherited metabolic disorders, also known as organic acidurias.[1][2][3][4] These conditions result from the deficient activity of specific enzymes involved in the metabolism of amino acids, carbohydrates, and fatty acids, leading to the accumulation of specific organic acids in bodily fluids.[3][4] Furthermore, urinary organic acid profiles can provide valuable insights into gut microbiota dysbiosis, neurological conditions, and exposure to xenobiotics.[5][6] Accurate and precise quantification of these metabolites is crucial for clinical diagnosis and research.
This application note provides a detailed protocol for the quantification of a panel of urinary organic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4) as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[7] While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been used for organic acid analysis, LC-MS/MS offers significant advantages, including simpler sample preparation ("dilute and shoot"), shorter run times, and no need for derivatization.[7][8]
Principle
This method employs a "dilute and shoot" approach for sample preparation, which is both rapid and efficient.[1][7] Urine samples are simply diluted with an acidic solution containing the internal standard, this compound. The acidic condition helps to maintain the organic acids in their protonated form, which is suitable for reversed-phase chromatography. The diluted sample is then directly injected into an LC-MS/MS system. Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile with a formic acid modifier.[7][8] Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Featured Analyte: 4-Hydroxyphenylacetic acid
4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid that serves as a biomarker for various gastrointestinal conditions and is a metabolic product of the amino acid tyrosine, processed by certain Clostridia species.[6] Elevated urinary levels of 4-HPAA are associated with small intestinal bacterial overgrowth (SIBO), cystic fibrosis, and celiac disease.[6][9][10] Its deuterated form, this compound, serves as an ideal internal standard for the quantification of 4-HPAA and other urinary organic acids due to its similar chemical properties and chromatographic behavior.
Experimental Protocols
Materials and Reagents
-
Deionized water (18.2 MΩ·cm)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound (Internal Standard)
-
Reference standards for all organic acids to be quantified
-
Pooled human urine for matrix-matched calibrators and quality controls
Equipment
-
Liquid Chromatograph (e.g., Shimadzu Prominence, Agilent Infinity II 1290 UHPLC)[7][8]
-
Tandem Mass Spectrometer (e.g., AB SCIEX QTRAP® 4500, Agilent 6550 iFunnel QTOF)[7][8]
-
Reversed-phase C18 column (e.g., Phenomenex Luna C18(2) 250x2.0mm, 5µm; Acquity UPLC HSS T3 1.8 µm 2.1 × 100 mm)[7][8]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Sample Preparation
-
Thaw frozen urine samples at room temperature or 37°C and vortex to ensure homogeneity.[8] If the sample is not clear, centrifuge prior to preparation.[1]
-
Prepare a stock solution of the internal standard, this compound, in 50% acetonitrile.
-
Prepare a working internal standard solution by diluting the stock solution with 0.1% formic acid in water.
-
For each sample, calibrator, and quality control, dilute 20 µL of urine with 180 µL of the working internal standard solution.[7]
-
Vortex the mixture thoroughly.
-
Centrifuge the diluted sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
HPLC System: Shimadzu Prominence or equivalent[7]
-
Column: Phenomenex Luna C18(2) (250 x 2.0 mm, 5 µm)[7]
-
Mobile Phase A: 0.2% Formic acid in water[7]
-
Mobile Phase B: 0.2% Formic acid in methanol[7]
-
Flow Rate: 0.25 mL/min[7]
-
Column Temperature: 22 °C[8]
-
Gradient Elution: An 18.5-minute gradient can be used to ensure adequate separation of isomers.[7] A representative gradient is shown below:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 18.5 | 5 |
Mass Spectrometry:
-
Mass Spectrometer: AB SCIEX QTRAP® 4500 or equivalent[7]
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for most organic acids.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for each organic acid and the internal standard must be optimized. A list of representative MRM transitions is provided in the data section.
Data Presentation
Table 1: Representative MRM Transitions for Selected Urinary Organic Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (IS) | 155.1 | 110.1 |
| 4-Hydroxyphenylacetic acid | 150.7 | 106.8 |
| Adipic acid | 144.7 | 100.7 |
| 5-Hydroxyindole-3-acetic acid | 192.1 | 146.1 |
| 3-Methyl-2-oxovaleric acid | 128.8 | 84.8 |
| Lactic acid | 89.0 | 43.0 |
| Glutaric acid | 131.0 | 87.0 |
| Orotic acid | 155.0 | 111.0 |
| Note: These are example transitions and should be optimized for the specific instrument used. |
Table 2: Example Quantitative Performance Data
| Analyte | Calibration Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Precision (%CV) | Accuracy (%) |
| 4-Hydroxyphenylacetic acid | 0.1 - 100 | 0.0020 | 0.0050 | 4.60 - 8.66 | 93.2 |
| Adipic acid | 0.1 - 100 | 0.0010 | 0.0020 | 5.50 - 9.20 | 95.5 |
| Lactic acid | 0.1 - 100 | 0.0050 | 0.0100 | 3.50 - 7.80 | 98.1 |
| Glutaric acid | 0.1 - 100 | 0.0010 | 0.0020 | 4.80 - 8.50 | 96.4 |
| Data presented are representative values compiled from various sources and should be established for each specific laboratory method.[5][11] |
Visualizations
Caption: Experimental workflow for urinary organic acid quantification.
Caption: Simplified metabolic pathway of 4-Hydroxyphenylacetic acid.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a rapid, sensitive, and reliable approach for the quantification of urinary organic acids. The simple "dilute and shoot" sample preparation protocol significantly reduces sample turnaround time compared to traditional GC-MS methods.[7] This method is well-suited for high-throughput clinical and research laboratories involved in the screening and monitoring of metabolic disorders and other conditions reflected in the urinary organic acid profile. The validation of this method in a specific laboratory setting is essential to ensure its performance characteristics meet the required standards.
References
- 1. zivak.com [zivak.com]
- 2. zivak.com [zivak.com]
- 3. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 7. Home - Cerilliant [cerilliant.com]
- 8. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of 4-hydroxyphenylacetic aciduria as a screening test for small-bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
Application Notes and Protocols for the Use of 4-Hydroxyphenylacetic acid-d4 as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4) as an internal standard in the quantitative analysis of 4-Hydroxyphenylacetic acid (4-HPAA) in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid that serves as a biomarker for various physiological and pathological conditions, including gastrointestinal diseases and protein metabolism disorders.[1] Accurate and precise quantification of 4-HPAA in complex biological samples is crucial for metabolomics research and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results.[2]
Biological Pathway of 4-Hydroxyphenylacetic Acid
4-Hydroxyphenylacetic acid is a metabolite derived from the aromatic amino acids phenylalanine and tyrosine.[1] In humans, tyrosine is converted to 4-hydroxyphenylpyruvate, which is then transformed into 4-HPAA.[3] Gut microbiota also play a significant role in the production of 4-HPAA through the metabolism of dietary polyphenols.[3]
Caption: Biosynthesis pathway of 4-Hydroxyphenylacetic acid.
Experimental Protocols
This section details the protocols for the preparation of solutions, sample processing, and LC-MS/MS analysis for the quantification of 4-HPAA using 4-HPAA-d4 as an internal standard.
Preparation of Stock and Working Solutions
-
4-HPAA and 4-HPAA-d4 Stock Solutions (1 mg/mL):
-
Accurately weigh the required amount of 4-HPAA and 4-HPAA-d4 standards.
-
Dissolve each standard in methanol to a final concentration of 1 mg/mL.
-
Store the stock solutions at -20°C or -80°C in amber glass vials. These solutions are typically stable for at least 6 months.
-
-
4-HPAA Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the 4-HPAA stock solution with a suitable solvent (e.g., 50% methanol in water) to create calibration standards at various concentration levels.
-
-
4-HPAA-d4 Internal Standard (IS) Working Solution (e.g., 5 µmol/L):
-
Dilute the 4-HPAA-d4 stock solution with the same solvent used for the working standards to a final concentration appropriate for spiking the samples. A concentration of 5 µmol/L is a common starting point.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for preparing biological samples like serum or plasma for metabolomics analysis.
References
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phenolic Compounds in Environmental Samples by GC-MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic compounds are a significant class of environmental pollutants originating from various industrial processes, agricultural activities, and natural product degradation. Accurate and sensitive quantification of these compounds in complex matrices such as wastewater and drinking water is crucial for environmental monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, the volatility and polarity of phenolic compounds often necessitate a derivatization step to improve their chromatographic behavior.
The isotope dilution mass spectrometry (IDMS) approach, utilizing a deuterated internal standard, is the gold standard for quantitative analysis. This method involves spiking the sample with a known amount of a deuterated analog of the target analyte at the beginning of the sample preparation process. The deuterated standard behaves almost identically to the native analyte throughout extraction, derivatization, and GC-MS analysis, effectively compensating for matrix effects and variations in recovery. This application note provides a detailed protocol for the quantitative analysis of phenolic compounds in aqueous samples using a deuterated internal standard and GC-MS.
Experimental Protocols
This section details the methodologies for the analysis of phenolic compounds in aqueous samples, adapted from established protocols such as the NCASI Method PC-97 and EPA Method 528.[1][2]
Reagents and Standards
-
Solvents: HPLC-grade or pesticide-residue grade methanol, dichloromethane, hexane, and acetone.
-
Reagents: Acetic anhydride, potassium carbonate, sodium sulfite, and hydrochloric acid.
-
Standards: Analytical grade phenolic compound standards.
-
Deuterated Internal Standard: e.g., Phenol-d5, Catechol-d6, 2-Chlorophenol-d4, 2,4-Dimethylphenol-d3.
-
Stock Solutions: Prepare individual stock solutions of phenolic standards and the deuterated internal standard in methanol at a concentration of 1 mg/mL. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions to the desired concentration range for calibration.
Sample Collection and Preservation
-
Collect water samples in clean, amber glass bottles.
-
If the sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite per liter of sample.[3][4]
-
Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.[3][4]
-
Store samples at or below 6°C and protect from light. Extraction should be performed within 14 days of collection.[3]
Sample Preparation and Extraction
This protocol describes two common extraction methods: Solid Phase Extraction (SPE) and in-situ derivatization followed by Liquid-Liquid Extraction (LLE).
Method A: Solid Phase Extraction (SPE)
This method is suitable for drinking water and other relatively clean aqueous samples, as outlined in EPA Method 528.[1][4][5][6]
-
To a 1-liter water sample, add a known amount of the deuterated internal standard solution (e.g., 2 µg of 2-Chlorophenol-d4 and 2,4-Dimethylphenol-d3).[1]
-
Condition a polystyrene-divinylbenzene based SPE cartridge (e.g., 500 mg) by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.
-
Elute the trapped phenolic compounds from the cartridge with 5-10 mL of dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for derivatization or direct GC-MS analysis if underivatized analysis is preferred.
Method B: In-situ Derivatization and Liquid-Liquid Extraction (LLE)
This method is particularly useful for more complex matrices like industrial wastewater, as described in the NCASI Method PC-97.[2]
-
To a 300 mL aliquot of the water sample, add a known amount of the deuterated internal standard solution (e.g., approximately 50 µg/mL working stock of phenol-d5 and catechol-d6).[2]
-
Adjust the pH of the sample to between 9 and 11.5 with potassium carbonate to form phenolate ions.
-
Add 10 mL of acetic anhydride to the sample and stir for 10 minutes to derivatize the phenols in-situ into their acetate derivatives.[2][7]
-
Transfer the solution to a separatory funnel and perform a liquid-liquid extraction three times with 40 mL portions of hexane.[2]
-
Combine the hexane extracts and concentrate to a final volume of 0.5 mL.[2]
-
The extract is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument and target analytes.
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 275°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 5 minutes, then ramp at 8°C/min to 300°C and hold for 10 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[5]
-
Transfer Line Temperature: 300°C.[5]
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for each native phenol and its corresponding deuterated internal standard.
Quantification
Quantification is performed using the isotope dilution method.[2] A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the native phenolic compounds and a constant concentration of the deuterated internal standard. The ratio of the peak area of the native analyte to the peak area of the deuterated internal standard is plotted against the concentration of the native analyte. The concentration of the phenolic compounds in the samples is then calculated from this calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of phenolic compounds using a deuterated standard.
Table 1: Method Detection Limits (MDLs) for Phenolic Compounds in Water
| Phenolic Compound | Deuterated Standard Used | Matrix | MDL (µg/L) | Reference |
| Phenol | Phenol-d5 | Final Effluent | 1.1 | [2] |
| Catechol | Catechol-d6 | Final Effluent | 0.5 | [2] |
| 2-Chlorophenol | 2-Chlorophenol-d4 | Reagent Water | 0.05 | [1] |
| 2,4-Dichlorophenol | 2,4-Dichlorophenol-d3 | Reagent Water | 0.04 | [1] |
| 2,4-Dimethylphenol | 2,4-Dimethylphenol-d3 | Reagent Water | 0.03 | [1] |
| Pentachlorophenol | Pentachlorophenol-13C6 | Reagent Water | 0.58 | [1] |
Table 2: Recovery of Phenolic Compounds from Fortified Water Samples
| Phenolic Compound | Deuterated Standard Used | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| Phenol | Phenol-d5 | 5 | 92 | 8.5 | [2] |
| Catechol | Catechol-d6 | 5 | 95 | 7.2 | [2] |
| 2-Chlorophenol | 2-Chlorophenol-d4 | 2 | 98 | 5.1 | [1] |
| 2,4,6-Trichlorophenol | 2,4,6-Trichlorophenol-13C6 | 2 | 102 | 4.8 | [1] |
| 4-Nitrophenol | 4-Nitrophenol-d4 | 10 | 85 | 11.2 | [1] |
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of phenolic compounds using a deuterated internal standard.
Caption: Workflow for GC-MS analysis of phenolic compounds.
Conclusion
The use of a deuterated internal standard in conjunction with GC-MS provides a robust and accurate method for the quantitative analysis of phenolic compounds in complex environmental matrices. The isotope dilution approach effectively mitigates variability in sample preparation and matrix-induced signal suppression or enhancement, leading to highly reliable data. The detailed protocols and workflow presented in this application note offer a comprehensive guide for researchers and scientists involved in environmental analysis and drug development to implement this powerful analytical technique.
References
- 1. epa.gov [epa.gov]
- 2. ncasi.org [ncasi.org]
- 3. NEMI Method Summary - 528 [nemi.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. EPA Method 528- Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection - United Chemical Technologies (UCT) [unitedchem.com]
- 7. ncasi.org [ncasi.org]
Application Notes and Protocols for 4-Hydroxyphenylacetic acid-d4 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4) from plasma samples. The methods described below—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are commonly used in bioanalytical studies and are suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic compound and a microbial metabolite of tyrosine that has been implicated as a potential biomarker for various physiological and pathological conditions.[1][2] Accurate and reliable quantification of 4-HPAA in biological matrices such as plasma is crucial for clinical and research applications. The use of a stable isotope-labeled internal standard, such as this compound (4-HPAA-d4), is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the precision and accuracy of the analytical method.[3] This document outlines three robust sample preparation techniques for the extraction of 4-HPAA-d4 from plasma.
Sample Preparation Techniques
The choice of sample preparation technique depends on several factors, including the desired level of sample cleanliness, throughput requirements, and the specific instrumentation used for analysis. The following sections detail the protocols for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples. It is a widely used technique in high-throughput bioanalysis due to its simplicity and speed.[1][4][5]
Protocol:
-
Thaw frozen plasma samples at room temperature (approximately 25°C).[6]
-
Vortex the thawed plasma samples to ensure homogeneity.[6]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 50 µL of an internal standard working solution of 4-HPAA-d4 (concentration will depend on the specific assay requirements).
-
Add 400 µL of cold (4°C) methanol to the plasma sample.[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Workflow Diagram:
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE can provide cleaner extracts compared to protein precipitation.[8][9]
Protocol:
-
To a 2 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 50 µL of the 4-HPAA-d4 internal standard working solution.
-
Add 50 µL of 10% formic acid to acidify the sample.[1]
-
Add 500 µL of ethyl acetate as the extraction solvent.[1]
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 13,000 x g for 10 minutes to separate the aqueous and organic layers.[10]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can produce very clean extracts, significantly reducing matrix effects.[11][12][13] This protocol utilizes a polymeric reversed-phase sorbent.
Protocol:
-
Conditioning: Condition an Oasis HLB 96-well plate (30 µm, 30 mg) by passing 400 µL of methanol followed by 400 µL of water through each well.
-
Sample Pre-treatment: In a separate tube, mix 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Add 50 µL of the 4-HPAA-d4 internal standard working solution.
-
Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the sorbent with 400 µL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 450 µL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described sample preparation techniques. The values are indicative and may vary depending on the specific LC-MS/MS system and assay conditions.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | > 90% | 60 - 98%[8] | > 90%[13] |
| Matrix Effect (%) | Variable, can be significant | Reduced compared to PPT | Minimal |
| Lower Limit of Quantitation (LLOQ) | 0.02 - 0.25 µmol/L[2] | 50 pg/mL (for a similar analyte)[9] | Dependent on analyte and sorbent |
| Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
Conclusion
The selection of an appropriate sample preparation technique is critical for the development of a robust and reliable bioanalytical method for 4-HPAA-d4 in plasma. Protein precipitation offers a rapid and cost-effective solution for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects. Solid-phase extraction delivers the cleanest extracts, minimizing ion suppression and leading to the highest sensitivity and specificity. The choice of method should be guided by the specific requirements of the study, balancing the need for sample cleanliness, throughput, and cost. Method validation should always be performed to ensure the chosen protocol meets the required performance criteria.[14][15][16]
References
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a protein precipitation extraction method [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Bioanalytical Method Development and Validation - IITRI [iitri.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Use of 4-Hydroxyphenylacetic acid-d4 in Clinical Chemistry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid that has garnered significant attention in clinical chemistry as a biomarker for various physiological and pathological states. It is a metabolic product of the amino acids phenylalanine and tyrosine, primarily generated by the gut microbiota.[1] Elevated levels of 4-HPAA in biological fluids such as urine and serum have been associated with gastrointestinal conditions like Small Intestinal Bacterial Overgrowth (SIBO) and Clostridioides difficile infection, as well as inborn errors of metabolism like phenylketonuria and tyrosinemia.[2][3] Furthermore, 4-HPAA is recognized for its role in antioxidative pathways through the induction of Nuclear factor erythroid 2-related factor 2 (Nrf2).
Accurate and precise quantification of 4-HPAA is paramount for its clinical utility. The use of a stable isotope-labeled internal standard, such as 4-Hydroxyphenylacetic acid-d4 (d4-4-HPAA), is the gold standard for mass spectrometry-based assays, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated internal standard mimics the chemical and physical properties of the endogenous analyte, correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the quantitative results.
These application notes provide detailed protocols for the quantification of 4-HPAA in human serum and urine using d4-4-HPAA as an internal standard, along with information on its clinical significance and relevant metabolic pathways.
Clinical Significance of 4-Hydroxyphenylacetic Acid
Elevated levels of 4-HPAA can be indicative of several clinical conditions:
-
Gastrointestinal Dysbiosis: Increased concentrations of 4-HPAA are often associated with an overgrowth of certain gut bacteria, including Clostridium species. This makes it a useful biomarker for conditions like SIBO and C. difficile infections.[2][4]
-
Inborn Errors of Metabolism: Disorders affecting the metabolism of phenylalanine and tyrosine, such as phenylketonuria (PKU) and tyrosinemia, can lead to the accumulation of 4-HPAA.[2]
-
Other Conditions: Elevated 4-HPAA has also been observed in celiac disease, cystic fibrosis, and certain gastrointestinal infections.[1][4]
The interpretation of 4-HPAA levels should always be done in conjunction with other clinical findings and laboratory tests for a comprehensive diagnosis.
Signaling Pathways Involving 4-Hydroxyphenylacetic Acid
Tyrosine Metabolism to 4-Hydroxyphenylacetic Acid
4-HPAA is a downstream metabolite of the amino acid tyrosine. The metabolic pathway involves the conversion of tyrosine to 4-hydroxyphenylpyruvic acid by the enzyme tyrosine aminotransferase. Subsequently, 4-hydroxyphenylpyruvate dioxygenase transforms 4-hydroxyphenylpyruvic acid into 4-HPAA. This process primarily occurs in the liver and is also carried out by gut bacteria.
4-Hydroxyphenylacetic Acid and the Nrf2 Antioxidant Pathway
4-HPAA has been shown to induce the expression of Nrf2, a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like 4-HPAA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and detoxification enzymes.
Quantitative Data
The following table summarizes typical concentration ranges and validation parameters for the analysis of 4-HPAA in human serum and urine. It is important to note that reference ranges can vary between laboratories, and it is recommended that each laboratory establishes its own ranges.
| Parameter | Serum | Urine | Reference(s) |
| Typical Concentration (Healthy Adults) | 6346.0 nmol/L | 0 - 29 mmol/mol creatinine | [1][5] |
| Lower Limit of Quantitation (LLOQ) | 0.02 - 0.25 µmol/L | Method Dependent | [6][7] |
| Intra-assay Precision (%CV) | < 10% | < 10% | [8] |
| Inter-assay Precision (%CV) | < 10% | < 10% | [8] |
| Accuracy (% Recovery) | 95.0% - 107.8% | 95.0% - 107.8% | [8] |
Experimental Protocols
Protocol 1: Quantification of 4-HPAA in Human Serum using UPLC-MS/MS
This protocol is adapted from a validated method for the analysis of phenyl- and indole-containing acids in human serum.[6][7]
1. Materials and Reagents
-
4-Hydroxyphenylacetic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Deionized water
-
Human serum samples
-
Microcentrifuge tubes
-
UPLC system coupled to a tandem mass spectrometer
2. Sample Preparation
-
Thaw serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum.
-
Add 10 µL of d4-4-HPAA internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 5 µmol/L).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% acetic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: 0.1% Acetic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (to be optimized for the specific instrument):
-
4-HPAA: Precursor ion (m/z) 151.0 -> Product ion (m/z) 107.0
-
d4-4-HPAA: Precursor ion (m/z) 155.0 -> Product ion (m/z) 111.0
-
4. Calibration and Quantification
Prepare a calibration curve by spiking known concentrations of 4-HPAA into a surrogate matrix (e.g., charcoal-stripped serum or deionized water) and a constant concentration of d4-4-HPAA. The concentration of 4-HPAA in the samples is determined by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.
Protocol 2: Quantification of 4-HPAA in Human Urine using GC-MS
This protocol is a general method for organic acid analysis in urine and can be adapted for 4-HPAA.[9]
1. Materials and Reagents
-
4-Hydroxyphenylacetic acid (analytical standard)
-
This compound (internal standard)
-
Urine samples
-
Ethyl acetate (GC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Glass centrifuge tubes
-
GC-MS system
2. Sample Preparation
-
Thaw urine samples.
-
To a glass centrifuge tube, add a volume of urine equivalent to 0.5 mg of creatinine.
-
Add 10 µL of d4-4-HPAA internal standard solution.
-
Acidify the urine to pH < 2 with HCl.
-
Add 2 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the tube tightly and heat at 70°C for 30 minutes to derivatize the analytes.
-
Cool to room temperature and transfer to an autosampler vial for GC-MS analysis.
3. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Ions to Monitor (as TMS derivatives, to be confirmed by analysis of standards):
-
4-HPAA-2TMS: Target ions (e.g., m/z 296, 281, 73)
-
d4-4-HPAA-2TMS: Target ions (e.g., m/z 300, 285, 73)
-
4. Calibration and Quantification
Prepare a calibration curve by spiking known concentrations of 4-HPAA into a surrogate matrix (e.g., synthetic urine or deionized water) and a constant concentration of d4-4-HPAA. The concentration of 4-HPAA in the samples is determined by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.
Diagnostic Workflow for Elevated 4-HPAA
An elevated level of 4-HPAA should trigger a systematic diagnostic evaluation. The following diagram illustrates a potential workflow.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of 4-HPAA in clinical chemistry assays. The use of this deuterated internal standard in conjunction with mass spectrometry-based methods provides researchers and clinicians with a robust methodology to investigate the role of 4-HPAA in various disease states. The protocols and information provided in these application notes serve as a comprehensive guide for the implementation of 4-HPAA analysis in a clinical or research setting. As with any clinical assay, proper validation and quality control measures are essential to ensure the accuracy and precision of the results.
References
- 1. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 3. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 4. The Benefits of OAT for Clostridia Detection | MosaicDX [mosaicdx.com]
- 5. Exposome-Explorer - 4-Hydroxyphenylacetic acid (Compound) [exposome-explorer.iarc.fr]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
Application Notes and Protocols for the Derivatization of 4-Hydroxyphenylacetic acid-d4 for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid of significant interest in clinical and pharmaceutical research as a biomarker for various physiological and pathological conditions. Its accurate quantification often requires sensitive and specific analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of 4-HPAA, derivatization is a crucial step to increase its volatility and thermal stability, making it amenable to GC-MS analysis. The use of a deuterated internal standard, such as 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), is the gold standard for quantitative analysis as it corrects for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the silylation of 4-HPAA and its deuterated analog, 4-HPAA-d4, for subsequent quantitative analysis by GC-MS.
Derivatization Chemistry
Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids and phenols. In this process, the active hydrogen is replaced by a trimethylsilyl (TMS) group. This reaction reduces the polarity and increases the volatility of the analyte. For 4-Hydroxyphenylacetic acid, both the carboxylic acid and the phenolic hydroxyl group will be derivatized.
Reaction:
Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent.
Experimental Protocols
Materials and Reagents
-
4-Hydroxyphenylacetic acid (4-HPAA) standard
-
This compound (4-HPAA-d4) internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Nitrogen gas (high purity)
-
Sample vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation (from Urine)
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
Add the internal standard solution (4-HPAA-d4 in methanol) to achieve a final concentration of 10 µg/mL.
-
Acidify the sample to pH 1-2 with 6M HCl.
-
Extract the analytes with 5 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction (steps 6-8) and combine the organic extracts.
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation
A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (for di-TMS derivatives) | |
| 4-HPAA | m/z 296 (M+), 281, 179 |
| 4-HPAA-d4 | m/z 300 (M+), 285, 183 |
Quantitative Data
The following tables summarize representative quantitative data for the analysis of 4-HPAA. While a complete validated GC-MS method for 4-HPAA-d4 with all parameters was not found in the literature, the following data from a validated UPLC-MS/MS method for 4-HPAA provides a realistic expectation of the performance of a quantitative assay.[1]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µmol/L) | Regression Equation | Correlation Coefficient (r²) |
| 4-HPAA | 0.1 - 50 | y = 1.234x + 0.056 | > 0.995 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µmol/L) | Limit of Quantification (LOQ) (µmol/L) |
| 4-HPAA | 0.03 | 0.1 |
Table 3: Precision and Accuracy
| Analyte | Concentration (µmol/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 4-HPAA | 0.3 | 5.2 | 7.8 | 98.5 |
| 10 | 3.1 | 5.5 | 101.2 | |
| 40 | 2.5 | 4.1 | 99.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of 4-HPAA.
Derivatization Reaction Pathway
References
Application Notes and Protocols for the Quantification of 4-Hydroxyphenylacetic Acid Using a Deuterated Internal Standard in High-Throughput Analysis
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
4-Hydroxyphenylacetic acid (HPAA) is a significant metabolite derived from the microbial breakdown of polyphenols in the human gut. As a biomarker, its concentration in biological fluids is of growing interest in clinical research, particularly in studies related to gut dysbiosis, metabolic disorders, and the therapeutic monitoring of interventions targeting the microbiome. High-throughput screening (HTS) campaigns and subsequent ADME-Tox studies in drug development often necessitate the accurate and precise quantification of such metabolites in numerous biological samples.
This document provides detailed application notes and protocols for the quantitative analysis of HPAA in human serum using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, 4-Hydroxyphenylacetic acid-d4 (d4-HPAA) , to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation and analysis.
Principle of the Method
The analytical method is based on the principle of stable isotope dilution analysis. A known concentration of this compound, which is chemically identical to the analyte but has a different mass, is spiked into the serum samples. Following a simple and rapid protein precipitation step to prepare the sample, the analyte (HPAA) and the internal standard (d4-HPAA) are separated from other matrix components by UPLC. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of HPAA in the original sample, providing a robust and reliable quantification.
Experimental Protocols
Materials and Reagents
-
4-Hydroxyphenylacetic acid (HPAA), analytical standard grade (≥99% purity)
-
This compound (d4-HPAA), analytical standard grade (≥98% purity, 99% isotopic purity)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human serum, drug-free
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Preparation of Stock and Working Solutions
-
HPAA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of HPAA in 10 mL of methanol.
-
d4-HPAA Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of d4-HPAA in 1 mL of methanol.
-
HPAA Working Solutions (for Calibration Curve and QCs): Serially dilute the HPAA stock solution with 50:50 (v/v) methanol:water to prepare working solutions at appropriate concentrations for spiking into the serum matrix.
-
IS Working Solution (1 µg/mL): Dilute the d4-HPAA stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 1 µg/mL.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of serum sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL IS working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 400 µL of ice-cold methanol to each tube to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
The samples are now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
UPLC System:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size) |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometer:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 4-HPAA (Quantifier) | 151.0 | 107.0 | 100 | 25 | 15 |
| 4-HPAA (Qualifier) | 151.0 | 79.0 | 100 | 25 | 20 |
| 4-HPAA-d4 (IS) | 155.0 | 111.0 | 100 | 25 | 15 |
Note: Mass spectrometer parameters may require optimization for different instrument models.
Data Presentation: Method Validation Summary
The following tables present representative data for the validation of the UPLC-MS/MS method for HPAA in human serum.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | R² Value |
| HPAA | 1 - 1000 | Linear | 1/x² | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |
| LLOQ | 1 | ≤15.0 | 85.0 - 115.0 | ≤20.0 | 80.0 - 120.0 |
| Low QC | 3 | ≤10.0 | 90.0 - 110.0 | ≤15.0 | 85.0 - 115.0 |
| Mid QC | 100 | ≤10.0 | 90.0 - 110.0 | ≤15.0 | 85.0 - 115.0 |
| High QC | 800 | ≤10.0 | 90.0 - 110.0 | ≤15.0 | 85.0 - 115.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | >90 | 95 - 105 |
| High QC | 800 | >90 | 95 - 105 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of HPAA in serum.
Logical Relationship of Analytical Method
Caption: Rationale for using a deuterated internal standard.
Application of 4-Hydroxyphenylacetic acid-d4 in Gut Microbiome Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxyphenylacetic acid (4-HPAA) is a key microbial metabolite derived from the dietary intake of aromatic amino acids, such as tyrosine, and polyphenols.[1][2] Emerging research has highlighted the significant role of 4-HPAA in host-microbiome interactions, with studies demonstrating its potential to mitigate obesity and improve glucose intolerance.[1][2][3][4][5] The deuterated analog, 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), serves as a powerful tool in stable isotope tracing studies to elucidate the metabolic fate of 4-HPAA, quantify its production and consumption by the gut microbiota, and understand its impact on host signaling pathways. This document provides detailed application notes and protocols for the use of 4-HPAA-d4 in gut microbiome research.
Data Presentation
The use of 4-HPAA-d4 allows for precise quantification of its metabolic conversion by the gut microbiota. Below are representative tables illustrating how quantitative data from such studies can be presented.
Table 1: In Vitro Metabolism of 4-HPAA-d4 by Human Fecal Microbiota
This table illustrates the biotransformation of 4-HPAA-d4 by a pooled human fecal slurry over a 48-hour incubation period.
| Time (hours) | 4-HPAA-d4 (µM) | p-Cresol-d3 (µM) | Unlabeled 4-HPAA (µM) |
| 0 | 100.0 ± 5.0 | 0.0 ± 0.0 | 5.2 ± 0.8 |
| 12 | 75.3 ± 4.1 | 12.8 ± 1.5 | 5.5 ± 0.7 |
| 24 | 48.1 ± 3.5 | 28.6 ± 2.9 | 5.3 ± 0.9 |
| 48 | 15.2 ± 2.1 | 55.9 ± 4.7 | 5.1 ± 0.6 |
| Values are presented as mean ± standard deviation (n=3). Initial concentration of 4-HPAA-d4 was 100 µM. |
Table 2: In Vivo Distribution and Metabolism of 4-HPAA-d4 in a Murine Model
This table shows the concentration of 4-HPAA-d4 and its major metabolite in different biological compartments of mice at 4 hours post-oral gavage.
| Biological Matrix | 4-HPAA-d4 (ng/mL or ng/g) | p-Cresol-d3 (ng/mL or ng/g) |
| Plasma | 152.6 ± 25.1 | 45.3 ± 8.2 |
| Liver | 89.4 ± 15.7 | 21.9 ± 5.4 |
| Cecal Content | 2589.3 ± 312.5 | 784.1 ± 95.3 |
| Feces | 4120.7 ± 567.8 | 1256.4 ± 189.2 |
| Urine | 356.8 ± 62.3 | 98.7 ± 17.5 |
| Values are presented as mean ± standard deviation (n=5). Mice were administered a single oral dose of 20 mg/kg 4-HPAA-d4. |
Experimental Protocols
In Vitro Fecal Fermentation Assay
This protocol is designed to assess the metabolic capacity of a gut microbial community to transform 4-HPAA-d4.
Materials:
-
Fresh human or animal fecal samples
-
Anaerobic basal medium (e.g., Gifu Anaerobic Medium)
-
This compound (4-HPAA-d4)
-
Anaerobic chamber or jars
-
Sterile, anaerobic tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal material in pre-reduced anaerobic basal medium inside an anaerobic chamber.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
Prepare a stock solution of 4-HPAA-d4 in a suitable solvent (e.g., DMSO) and spike it into the fecal slurry to a final concentration of 100 µM.
-
Incubate the inoculated medium anaerobically at 37°C.
-
Collect aliquots at various time points (e.g., 0, 12, 24, 48 hours).
-
Immediately quench the metabolic activity by adding a cold organic solvent (e.g., methanol or acetonitrile) and centrifuging to pellet the solids.
-
Analyze the supernatant for the concentrations of 4-HPAA-d4 and its metabolites using a validated LC-MS/MS method.
In Vivo Murine Stable Isotope Tracing Study
This protocol outlines an in vivo experiment to track the absorption, distribution, metabolism, and excretion of 4-HPAA-d4 in a mouse model.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
This compound (4-HPAA-d4)
-
Vehicle for oral gavage (e.g., sterile water with 0.5% carboxymethylcellulose)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system
Procedure:
-
Acclimatize mice to individual metabolic cages.
-
Prepare a dosing solution of 4-HPAA-d4 in the chosen vehicle.
-
Administer a single oral gavage of 4-HPAA-d4 (e.g., 20 mg/kg body weight).
-
Collect urine and feces at specified time intervals (e.g., 0-4h, 4-8h, 8-24h).
-
At the end of the study period (e.g., 24 hours), euthanize the mice and collect blood via cardiac puncture.
-
Harvest tissues of interest (e.g., liver, cecum) and cecal contents.
-
Process all samples (plasma, urine, feces, and tissue homogenates) by protein precipitation or liquid-liquid extraction.
-
Analyze the extracts for 4-HPAA-d4 and its metabolites by LC-MS/MS.
LC-MS/MS Quantification of 4-HPAA-d4 and Metabolites
This protocol provides a general framework for the analysis of 4-HPAA-d4 and its deuterated metabolites.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
4-HPAA-d4: Precursor ion > Product ion (to be determined based on fragmentation of the specific deuterated standard).
-
p-Cresol-d3: Precursor ion > Product ion (to be determined).
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for each analyte.
Quantification:
-
Generate a calibration curve using standards of 4-HPAA-d4 and any available deuterated metabolite standards in the relevant matrix (e.g., blank plasma, fecal extract).
-
Use a suitable internal standard (e.g., 13C-labeled 4-HPAA) to correct for matrix effects and variations in instrument response.
Visualization of Pathways and Workflows
Figure 1: Experimental workflow for in vitro and in vivo studies.
Figure 2: 4-HPAA activates the SIRT1 signaling pathway.
Figure 3: 4-HPAA modulates the Nrf2 antioxidant pathway.
Figure 4: 4-HPAA inhibits the NF-κB inflammatory pathway.
References
- 1. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the intestinal tyrosine metabolism using stable isotopes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parkinson’s disease: discovery and inhibition of levodopa metabolism by gut bacteria | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
Application Notes and Protocols for Quantifying Tyrosine Metabolism using 4-Hydroxyphenylacetic acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine, a non-essential amino acid, is a cornerstone of numerous physiological processes. It serves as a precursor for the synthesis of critical biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1][2][3] The catabolism of tyrosine is a finely tuned enzymatic cascade, primarily occurring in the liver, that ultimately yields fumarate and acetoacetate, which enter central energy pathways.[2][4] Dysregulation of tyrosine metabolism is implicated in several inherited metabolic disorders, such as tyrosinemia and phenylketonuria, making the precise quantification of its metabolites a crucial aspect of disease diagnosis, monitoring, and the development of therapeutic interventions.[5][6]
4-Hydroxyphenylacetic acid (4-HPAA) is a key metabolite in the tyrosine degradation pathway.[6][7] Stable isotope-labeled internal standards are the gold standard for accurate and precise quantification of analytes in complex biological matrices by mass spectrometry. 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), a deuterated analog of 4-HPAA, serves as an ideal internal standard for the quantification of endogenous 4-HPAA and other tyrosine metabolites.[8] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer. This application note provides detailed protocols for the use of 4-HPAA-d4 in quantifying tyrosine metabolism via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways and Experimental Workflow
The catabolism of tyrosine involves a series of enzymatic reactions. Understanding this pathway is essential for interpreting metabolite data. The general workflow for quantifying tyrosine metabolites using a stable isotope-labeled internal standard is also outlined below.
References
- 1. jasem.com.tr [jasem.com.tr]
- 2. Home - Cerilliant [cerilliant.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. zivak.com [zivak.com]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. 4-Hydroxyphenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with 4-Hydroxyphenylacetic acid-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of 4-Hydroxyphenylacetic acid (4-HPAA) using its deuterated internal standard, 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound (4-HPAA-d4) is a stable isotope-labeled version of 4-Hydroxyphenylacetic acid (4-HPAA), where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard in LC-MS/MS analysis to improve the accuracy and precision of quantification.[1] Since 4-HPAA-d4 is chemically almost identical to the analyte (4-HPAA), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects.
Q2: What is isotopic interference, and how can it affect my results?
A2: Isotopic interference, also known as crosstalk, occurs when the isotopic signature of the analyte (4-HPAA) contributes to the signal of the internal standard (4-HPAA-d4), or vice versa. This can happen due to the natural abundance of heavy isotopes (like ¹³C) in the analyte, which can result in an ion with a mass-to-charge ratio (m/z) that overlaps with the internal standard's signal. This interference can lead to an overestimation or underestimation of the analyte concentration, compromising the accuracy of the results.
Q3: What are the typical MRM transitions for 4-HPAA and 4-HPAA-d4?
A3: For accurate analysis, it is crucial to use specific and sensitive Multiple Reaction Monitoring (MRM) transitions. For phenyl-containing compounds like 4-HPAA, analysis is typically performed in negative electrospray ionization (ESI) mode, monitoring the deprotonated molecule [M-H]⁻ as the precursor ion.[2]
Based on available literature and common fragmentation patterns of phenolic acids, the following transitions are recommended. However, it is essential to optimize these parameters on your specific instrument.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Putative Fragmentation |
| 4-Hydroxyphenylacetic acid (4-HPAA) | 151.04 | 107.05 | Loss of CO₂ (decarboxylation) |
| 93.03 | Loss of the acetic acid group | ||
| This compound (4-HPAA-d4) | 155.07 | 111.07 | Loss of CO₂ (decarboxylation) |
| 97.05 | Loss of the deuterated acetic acid group |
Note: The exact m/z values may vary slightly depending on instrument calibration.
Troubleshooting Guides
Problem 1: I am observing a signal for my internal standard (4-HPAA-d4) in my blank samples (containing no internal standard).
Possible Cause: This is a classic sign of isotopic interference, where the naturally occurring isotopes of 4-HPAA are contributing to the 4-HPAA-d4 signal.
Troubleshooting Steps:
-
Assess the Isotopic Contribution:
-
Prepare a high-concentration solution of unlabeled 4-HPAA (analyte).
-
Inject this solution and monitor the MRM transition for 4-HPAA-d4.
-
The presence of a peak at the retention time of 4-HPAA indicates isotopic crosstalk.
-
-
Optimize Chromatographic Separation:
-
Ensure that your LC method provides baseline separation between 4-HPAA and any potential interfering compounds.
-
Even a slight difference in retention time between the analyte and its deuterated standard (isotopic effect) can sometimes be exploited to minimize interference if the peaks are not completely co-eluting.
-
-
Select a More Specific Product Ion:
-
If multiple product ions are available for 4-HPAA-d4, choose the one with the least interference from the unlabeled analyte.
-
Infuse a high-concentration solution of 4-HPAA and monitor the different product ions of 4-HPAA-d4 to identify the cleanest transition.
-
-
Increase the Mass Difference:
-
If possible, use an internal standard with a higher degree of deuteration (e.g., d5 or d6) to shift its mass further from the analyte's isotopic cluster.
-
Problem 2: My calibration curve is non-linear at high concentrations.
Possible Cause: At high analyte concentrations, the isotopic contribution from 4-HPAA to the 4-HPAA-d4 signal can become significant, leading to a disproportionate increase in the internal standard signal and causing the curve to flatten.
Troubleshooting Steps:
-
Evaluate Isotopic Contribution Across the Calibration Range:
-
Prepare a series of calibration standards without the internal standard.
-
Analyze these samples and measure the peak area in the 4-HPAA-d4 MRM channel at the retention time of 4-HPAA.
-
Calculate the percentage contribution of the analyte signal to the internal standard signal at each concentration level.
-
-
Adjust the Internal Standard Concentration:
-
Increasing the concentration of the 4-HPAA-d4 internal standard can sometimes help to minimize the relative impact of the isotopic contribution from the analyte.
-
-
Use a Non-Linear Regression Model:
-
If the interference is predictable and consistent, a quadratic or other non-linear regression model might be used to fit the calibration curve. However, it is always preferable to eliminate the interference if possible.
-
-
Verify Isotopic Purity of the Internal Standard:
-
Ensure that the 4-HPAA-d4 internal standard itself is not contaminated with unlabeled 4-HPAA. This can be checked by injecting a high-concentration solution of the internal standard and monitoring the MRM transition for the unlabeled analyte.
-
Quantitative Data on Isotopic Interference
| Analyte (4-HPAA) Concentration (ng/mL) | Analyte Peak Area (4-HPAA MRM) | Interference Peak Area (in 4-HPAA-d4 MRM) | Internal Standard Peak Area (4-HPAA-d4 MRM in a standard with IS) | % Interference |
| 1 | 1,500 | 5 | 100,000 | 0.005% |
| 10 | 15,000 | 50 | 100,000 | 0.05% |
| 100 | 150,000 | 500 | 100,000 | 0.5% |
| 1000 | 1,500,000 | 5,000 | 100,000 | 5.0% |
| 5000 | 7,500,000 | 25,000 | 100,000 | 25.0% |
This is example data and will vary depending on the instrument and method parameters.
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is adapted from a validated method for the analysis of 4-HPAA in human serum.[2]
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 4-HPAA-d4 working solution (concentration should be optimized for your assay) to each sample, calibrator, and quality control, except for the blank matrix.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.
-
Vortexing: Vortex the tubes for 20 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are recommended starting conditions. These should be optimized for your specific instrument and application.
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: As listed in the FAQ section.
-
Collision Energy: Optimize by infusing the analyte and internal standard and varying the collision energy to achieve the most stable and intense product ion signal.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving isotopic interference issues.
Caption: A flowchart for troubleshooting isotopic interference.
This technical support guide provides a comprehensive starting point for addressing issues related to isotopic interference when using this compound. Remember that all analytical methods should be fully validated according to the relevant regulatory guidelines.
References
Technical Support Center: Minimizing Matrix Effects with 4-Hydroxyphenylacetic acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Hydroxyphenylacetic acid-d4 as an internal standard to minimize matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard.[1] Its primary role is to mimic the behavior of the endogenous analyte, 4-Hydroxyphenylacetic acid, during sample preparation and analysis. By co-eluting with the analyte, it helps to compensate for variability introduced by the sample matrix, such as ion suppression or enhancement in LC-MS/MS analysis.[2][3][4]
Q2: How does a deuterated internal standard like this compound help in minimizing matrix effects?
A2: Matrix effects are alterations in ionization efficiency due to co-eluting compounds from the biological matrix.[3] Since deuterated internal standards like this compound are chemically almost identical to the analyte, they experience similar matrix effects.[4] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix can be normalized, leading to more accurate and precise quantification.[5]
Q3: What are the common sources of matrix effects in bioanalysis?
A3: The most common sources of matrix effects are endogenous components of the biological sample that co-extract with the analyte.[6] In plasma or serum, phospholipids are a major contributor to matrix-induced ionization suppression. Other sources include salts, proteins, and metabolites.[7]
Q4: Can using this compound completely eliminate matrix effects?
A4: While stable isotope-labeled internal standards are highly effective, they may not completely eliminate matrix effects in all situations.[2][8] Differential matrix effects can still occur if there are slight chromatographic retention time differences between the analyte and the internal standard, especially in regions of steep ion suppression gradients.[9] Therefore, optimizing sample preparation and chromatographic conditions remains crucial.[8]
Q5: What are the best sample preparation techniques to use in conjunction with this compound to reduce matrix effects?
A5: The choice of sample preparation technique significantly impacts the reduction of matrix effects. While protein precipitation (PPT) is a simple technique, it is often the least effective at removing matrix components.[10] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts.[6][10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective in removing a broad range of interferences.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte/internal standard peak area ratio across different sample lots. | Relative Matrix Effect: Different biological lots can have varying compositions of interfering substances. | - Evaluate matrix effects using the post-extraction spike method with at least six different lots of the biological matrix. - If significant variability is observed, further optimize the sample cleanup procedure (e.g., switch from PPT to SPE). |
| Poor recovery of both analyte and this compound. | Inefficient Extraction: The chosen sample preparation protocol may not be optimal for 4-Hydroxyphenylacetic acid. | - Adjust the pH of the sample to ensure the analyte is in a neutral form for better extraction.[6] - Test different organic solvents for LLE or different sorbents and elution solvents for SPE. |
| Analyte peak shows significant ion suppression, but the internal standard does not fully compensate. | Differential Matrix Effects: The analyte and internal standard may not be co-eluting perfectly, leading them to experience different degrees of ion suppression.[9] | - Optimize chromatographic conditions to ensure complete co-elution of the analyte and internal standard.[4] This may involve adjusting the mobile phase composition, gradient profile, or column chemistry. - Investigate the possibility of using a different stable isotope-labeled internal standard (e.g., ¹³C labeled). |
| Inconsistent internal standard response across the analytical run. | System Suitability Issues or Matrix Effects: This could be due to issues with the LC-MS/MS system or significant matrix effects impacting the internal standard's ionization. | - Before analyzing samples, perform system suitability tests to ensure the instrument is performing correctly. - Monitor the internal standard response in all samples. A consistent response suggests that it is effectively compensating for matrix effects. Significant variations may indicate the need for a more rigorous sample cleanup.[5] |
| Low signal intensity for both analyte and internal standard. | Absolute Matrix Effect (Ion Suppression): Co-eluting matrix components are suppressing the ionization of both the analyte and the internal standard. | - Improve sample cleanup to remove interfering components.[6] - Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows.[11] - Modify the chromatographic method to separate the analyte and internal standard from the suppression region. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol quantitatively assesses the extent of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound spiked in the mobile phase.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and this compound are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank biological matrix before extraction.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
-
Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The internal standard-normalized MF should be close to 1 to demonstrate that this compound is effectively compensating for the matrix effect.
-
Protocol 2: Comparison of Sample Preparation Techniques
This protocol compares the effectiveness of different sample preparation methods in reducing matrix effects.
-
Spike a known concentration of 4-Hydroxyphenylacetic acid and this compound into a pooled lot of the biological matrix.
-
Divide the spiked matrix into three aliquots.
-
Process each aliquot using a different sample preparation technique:
-
Method 1: Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex, and centrifuge. Evaporate the supernatant and reconstitute.
-
Method 2: Liquid-Liquid Extraction (LLE): Adjust the sample pH, add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Evaporate the organic layer and reconstitute.
-
Method 3: Solid-Phase Extraction (SPE): Condition a mixed-mode SPE cartridge. Load the sample, wash with a weak solvent, and elute with an appropriate solvent. Evaporate the eluate and reconstitute.
-
-
Analyze the final extracts and compare the analyte and internal standard peak areas and the calculated matrix factor for each method.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of 4-Hydroxyphenylacetic acid
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS-Normalized) |
| Protein Precipitation (PPT) | 95 ± 5% | 0.65 ± 0.15 | 0.98 ± 0.05 |
| Liquid-Liquid Extraction (LLE) | 85 ± 8% | 0.85 ± 0.10 | 1.01 ± 0.04 |
| Solid-Phase Extraction (SPE) | 92 ± 6% | 0.95 ± 0.08 | 1.00 ± 0.03 |
Data are presented as mean ± standard deviation and are representative examples.
Visualizations
Caption: Workflow for bioanalysis using an internal standard to mitigate matrix effects.
Caption: Principle of matrix effect compensation using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 3. bioanalysisjournal.com [bioanalysisjournal.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recovery of 4-Hydroxyphenylacetic acid-d4 from Serum
Welcome to the technical support center for the analysis of 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4) in serum samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction and analysis of 4-HPAA-d4 from serum.
General & Pre-Analytical Issues
Q1: My 4-HPAA-d4 recovery is inconsistent between samples. What are the initial checks I should perform?
A1: Inconsistent recovery often stems from pre-analytical variability. Start by verifying the following:
-
Sample Integrity: Ensure all serum samples were collected, processed, and stored uniformly. Blood should be centrifuged at approximately 1500× g for 10 minutes to obtain serum.[1] Aliquots should be promptly frozen and stored at -80°C to maintain analyte stability.[1][2][3]
-
Standard Solutions: Confirm the accuracy of your stock and working solutions. Stock solutions of 4-HPAA-d4 are often prepared in dimethyl sulfoxide (DMSO) and stored at -80°C.[1] Aqueous solutions are less stable and not recommended for storage beyond one day.[4]
-
Pipetting and Equipment: Calibrate all pipettes and autosamplers to ensure accurate and reproducible volume dispensing. Human errors in pipetting can introduce significant variability.[5]
-
Internal Standard (IS) Use: As 4-HPAA-d4 is a deuterated internal standard, its consistent addition to all samples, calibrators, and quality controls is critical for correcting variability in extraction and instrument response.
Q2: How should I store my serum samples to ensure the stability of 4-HPAA-d4?
A2: For long-term stability, serum samples should be stored at -80°C.[1] Storage at -20°C is a better option than refrigeration (2-8°C) for preserving many biochemical analytes.[3] Avoid repeated freeze-thaw cycles, as this can degrade analytes. It is best practice to aliquot samples into single-use tubes after initial processing.[3]
Protein Precipitation (PPT)
Q3: I'm seeing low recovery after performing protein precipitation. What could be the cause?
A3: Low recovery in PPT can be due to several factors:
-
Incorrect Solvent-to-Serum Ratio: An insufficient volume of precipitating solvent can lead to incomplete protein removal. A solvent-to-sample ratio of 3:1 to 5:1 is generally recommended.
-
Suboptimal Precipitation Solvent: While acetonitrile is commonly used, methanol has been shown to yield excellent recoveries (91-101%) for similar analytes and may be a better choice.[1] One study noted that acetonitrile provided more efficient protein removal than methanol.
-
Insufficient Vortexing/Mixing: Ensure the sample and precipitation solvent are thoroughly mixed to facilitate complete protein crashing.
-
Analyte Co-Precipitation: 4-HPAA-d4 might adsorb to the precipitated protein pellet. To mitigate this, ensure thorough vortexing and consider optimizing the pH of the sample before adding the solvent.
Q4: My final extract is cloudy or contains particulates after PPT. How can I fix this?
A4: A cloudy extract indicates incomplete removal of precipitated proteins.
-
Increase Centrifugation Force/Time: Spin the samples at a higher g-force or for a longer duration to ensure a compact and stable protein pellet.
-
Careful Supernatant Transfer: When collecting the supernatant, be careful not to disturb the pellet. Aspirate the liquid slowly, leaving a small amount behind if necessary to avoid contamination.
-
Filtration: If cloudiness persists, filtering the supernatant through a 0.22 µm filter can remove remaining particulates before LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Q5: My recovery of 4-HPAA-d4 is very low with LLE. How can I improve it?
A5: LLE efficiency is highly dependent on physicochemical properties. Consider the following optimizations:
-
pH Adjustment: 4-HPAA is an acidic compound. To ensure it is in its neutral, uncharged form for optimal partitioning into an organic solvent, the pH of the aqueous serum sample should be adjusted to be at least two pH units below its pKa.[6] Adding formic or sulfuric acid to lower the pH to around 2 can significantly increase extraction efficiency.[1]
-
Solvent Choice: The polarity of the extraction solvent should be matched to the analyte.[6] For phenolic acids, ethyl acetate can be an effective solvent.
-
Solvent-to-Aqueous Ratio: Increasing the volume of the organic extraction solvent relative to the serum sample can improve recovery. A ratio of 7:1 (organic:aqueous) is a good starting point for optimization.[6]
-
"Salting Out": Adding a high concentration of salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of 4-HPAA-d4 and drive it into the organic phase, thereby increasing recovery.[6]
-
Emulsion Formation: If an emulsion forms at the interface, preventing clear phase separation, try centrifuging the sample at a higher speed or for a longer time.
Solid-Phase Extraction (SPE)
Q6: I am experiencing low and inconsistent recovery with my SPE method. What are the common causes?
A6: SPE troubleshooting involves a systematic evaluation of each step.[7]
-
Incorrect Sorbent: Ensure the sorbent chemistry (e.g., reversed-phase, ion-exchange) is appropriate for 4-HPAA-d4. For a phenolic acid, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could be ideal.
-
Drying of Sorbent Bed: For silica-based cartridges, do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can severely impact recovery.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to break through during the loading step.
-
Inappropriate Flow Rate: A flow rate that is too fast during sample loading can prevent efficient retention of the analyte. A slower flow rate allows more time for the analyte to interact with the sorbent.[7]
-
Wash Solvent is Too Strong: If the wash solvent has too much organic content, it can prematurely elute the analyte of interest. Test the collected wash fraction to see if this is occurring.
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. You may need to increase the organic strength or modify the pH to disrupt the analyte-sorbent interactions.
Q7: How can I reduce matrix effects and get a cleaner sample with SPE?
A7: Matrix effects can suppress or enhance the analyte signal during LC-MS/MS analysis.
-
Optimize the Wash Step: This is the most critical step for removing interferences. Experiment with different solvent strengths. The goal is to use the strongest possible wash solvent that removes the maximum amount of interferences without eluting the 4-HPAA-d4.
-
Use a More Selective Sorbent: If a general-purpose sorbent (like C18) is not providing a clean enough extract, consider a more selective sorbent, such as a mixed-mode or polymer-based phase.[8]
Quantitative Data Summary
The following tables summarize recovery data for different extraction methods based on published literature for similar analytes.
Table 1: Comparison of Extraction Methodologies for Phenyl-containing Acids in Serum
| Extraction Method | Precipitating/Extraction Solvent | Reported Recovery | Matrix Effect | Reference |
| Protein Precipitation | Methanol | 91 - 101% | Not Observed | [1] |
| Protein Precipitation | Acetonitrile | Not specified, but noted as efficient for protein removal. | Not specified | |
| Liquid-Liquid Extraction | Ethyl Acetate | Unsatisfactory | Observed | [1] |
Experimental Protocols
Below are detailed starting protocols for the three common extraction methods. These should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation (PPT) with Methanol
This method is rapid and has been shown to provide high recovery for phenolic acids.[1]
-
Sample Preparation: Aliquot 100 µL of serum sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of 4-HPAA-d4 to the serum sample.
-
Precipitation: Add 400 µL of ice-cold methanol (a 4:1 solvent-to-serum ratio).
-
Mixing: Vortex the tube vigorously for 60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate. Avoid disturbing the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a starting point and requires optimization, particularly regarding pH.
-
Sample Preparation: Aliquot 200 µL of serum sample into a glass tube.
-
Internal Standard Spiking: Add the working solution of 4-HPAA-d4.
-
pH Adjustment: Add 20 µL of 1M Formic Acid to acidify the sample to a pH of approximately 2-3. Vortex briefly.
-
Extraction: Add 1.4 mL of ethyl acetate (a 7:1 solvent-to-sample ratio).
-
Mixing: Cap and vortex for 2 minutes. To ensure thorough extraction, mechanical shaking or rocking for 10-15 minutes is recommended.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange
This protocol is a generic method for an acidic compound using a mixed-mode sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Mix 200 µL of serum (spiked with IS) with 200 µL of 2% formic acid. Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences. Follow with a second wash of 1 mL of 20% methanol in water to remove more lipophilic interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum for 5-10 minutes. This step is crucial for ensuring efficient elution.
-
Elution: Elute the 4-HPAA-d4 from the sorbent with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the acidic analyte, disrupting its ionic interaction with the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Visual Workflow and Troubleshooting Guides
Diagram 1: General Troubleshooting Workflow for Low Recovery
Caption: A step-by-step guide to diagnosing the cause of low analyte recovery.
Diagram 2: Experimental Workflow for Protein Precipitation
Caption: Workflow for the recommended Protein Precipitation (PPT) protocol.
Diagram 3: Decision Logic for Extraction Method Selection
Caption: A guide for selecting the most appropriate extraction method.
References
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ESI-MS Analysis of 4-Hydroxyphenylacetic acid-d4
Welcome to the technical support center for the analysis of 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate quantification of this internal standard.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability and a lower than expected signal for our internal standard, 4-HPAA-d4. What are the likely causes?
A1: Signal variability and suppression of deuterated internal standards like 4-HPAA-d4 in ESI-MS are common issues, primarily caused by matrix effects.[1][2][3] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[1][4] For 4-HPAA-d4, common sources of interference include:
-
Endogenous compounds: Biological samples like plasma and urine contain numerous endogenous molecules that can co-elute and suppress the ionization of 4-HPAA-d4.[5][6]
-
High salt concentrations: Non-volatile salts in the sample or mobile phase can lead to the formation of adducts and reduce the efficiency of droplet evaporation in the ESI source.
-
Mobile phase additives: Certain additives, such as trifluoroacetic acid (TFA), can cause significant ion suppression. The choice and concentration of mobile phase modifiers are critical.[7]
-
Co-eluting metabolites: Structural analogs or other phenolic acids present in the sample can compete for ionization.
Q2: How can we confirm that ion suppression is the cause of our issues with 4-HPAA-d4?
A2: A post-column infusion experiment is a definitive way to identify and locate regions of ion suppression in your chromatogram.[3] This involves infusing a constant flow of a 4-HPAA-d4 solution into the mobile phase after the analytical column and before the ESI source. When a blank matrix sample is injected, any dip in the constant baseline signal of 4-HPAA-d4 indicates the retention time at which matrix components are eluting and causing ion suppression.
Q3: What are the recommended sample preparation techniques to minimize ion suppression for 4-HPAA-d4 in biological matrices?
A3: The choice of sample preparation is crucial for removing interfering matrix components. For the analysis of 4-HPAA and other phenolic acids, the following techniques have proven effective:
-
Protein Precipitation (PPT): This is a simple and often effective method for plasma and serum samples. One study demonstrated that protein precipitation with methanol resulted in 100% recovery and no observable matrix effects for 4-Hydroxyphenylacetic acid.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a stationary phase to retain the analyte of interest while matrix components are washed away. This is often the most effective technique for complex matrices like urine.[5][10]
Q4: Can optimizing our LC method help reduce ion suppression for 4-HPAA-d4?
A4: Absolutely. Chromatographic separation is a powerful tool to mitigate ion suppression.[2] By optimizing the liquid chromatography (LC) method, you can separate 4-HPAA-d4 from co-eluting matrix components. Consider the following adjustments:
-
Gradient modification: Adjusting the gradient slope can improve the resolution between 4-HPAA-d4 and interfering peaks.
-
Column chemistry: Using a different column stationary phase (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation.
-
Mobile phase composition: Switching the organic solvent (e.g., acetonitrile to methanol) or adjusting the pH of the aqueous phase can change the elution profile of both the analyte and matrix components. For phenolic acids, mobile phases containing 0.1% formic acid or acetic acid are commonly used.[11][12]
Q5: Are there any specific MS parameters we should optimize for 4-HPAA-d4?
A5: Yes, optimizing the mass spectrometer (MS) parameters is essential for maximizing the signal of 4-HPAA-d4 and minimizing the impact of any remaining matrix components. Key parameters to tune include:
-
Ionization source parameters: Optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to ensure efficient desolvation and ionization.
-
Collision energy and fragmentation: In tandem MS (MS/MS), optimize the collision energy to achieve the most stable and intense fragment ions for your selected reaction monitoring (SRM) transitions.
-
Use of appropriate ionization mode: For 4-Hydroxyphenylacetic acid and similar phenolic acids, negative ion mode ESI is often more sensitive.[9][13]
Troubleshooting Guides
Guide 1: Systematic Evaluation of Ion Suppression
This guide outlines a workflow to systematically identify and address ion suppression affecting 4-HPAA-d4.
Caption: Workflow for troubleshooting ion suppression of 4-HPAA-d4.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify the retention times at which matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of 4-HPAA-d4 (e.g., 100 ng/mL in mobile phase)
-
Blank matrix samples (e.g., plasma, urine) that have undergone your standard sample preparation procedure.
-
Mobile phases for your LC method.
Procedure:
-
Equilibrate the LC-MS/MS system with your analytical method.
-
Set up the syringe pump to deliver a constant flow of the 4-HPAA-d4 standard solution (e.g., 10 µL/min).
-
Connect the outlet of the analytical column and the syringe pump to the tee-piece.
-
Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.
-
Set the mass spectrometer to monitor the appropriate precursor and product ions for 4-HPAA-d4.
-
Start the syringe pump and allow the signal for 4-HPAA-d4 to stabilize, establishing a constant baseline.
-
Inject a blank matrix extract onto the LC column and start the data acquisition.
-
Monitor the signal for 4-HPAA-d4 throughout the chromatographic run. Any significant and reproducible decrease in the baseline signal indicates ion suppression at that retention time.
Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
Blank matrix samples
-
Standard solutions of 4-HPAA-d4 at a known concentration.
-
Solvent (e.g., mobile phase)
Procedure:
-
Set A: Prepare a set of blank matrix extracts using your chosen sample preparation method. After the final extraction step, spike these extracts with a known amount of 4-HPAA-d4.
-
Set B: Prepare a set of standards by spiking the same amount of 4-HPAA-d4 into the reconstitution solvent (e.g., mobile phase).
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation
The following tables summarize typical sample preparation methods and their reported effectiveness in mitigating matrix effects for phenolic acids, including 4-Hydroxyphenylacetic acid.
Table 1: Comparison of Sample Preparation Methods for Plasma/Serum
| Sample Preparation Method | Typical Procedure | Reported Recovery for 4-HPAA | Reported Matrix Effect | Reference |
| Protein Precipitation (PPT) | Add 3-4 volumes of cold methanol or acetonitrile, vortex, centrifuge, and inject the supernatant. | ~100% | Not observed | [8][9] |
| Liquid-Liquid Extraction (LLE) | Acidify sample, extract with an organic solvent (e.g., ethyl acetate), evaporate, and reconstitute. | Unsatisfactory in some studies | Variable | [9] |
| Solid-Phase Extraction (SPE) | Condition SPE cartridge, load sample, wash, and elute the analyte. | Method-dependent | Generally low | [10] |
Table 2: Example LC-MS/MS Parameters for 4-Hydroxyphenylacetic acid Analysis
| Parameter | Setting | Reference |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | [9] |
| Mobile Phase A | 0.2% Acetic Acid in Water | [9] |
| Mobile Phase B | 0.2% Acetic Acid in Acetonitrile | [9] |
| Flow Rate | 0.4 mL/min | [9] |
| Injection Volume | 2 µL | [9] |
| Ionization Mode | Negative ESI | [9] |
| MRM Transition (example) | To be determined empirically for 4-HPAA-d4 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of 4-HPAA-d4.
Caption: Common sample preparation workflows for 4-HPAA-d4 analysis.
Caption: Simplified mechanism of ion suppression in the ESI source.
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of UHPLC-MS/MS methods for the determination of kaempferol and its metabolite 4-hydroxyphenyl acetic acid, and application to in vitro blood-brain barrier and intestinal drug permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample preparation development and matrix effects evaluation for multianalyte determination in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique [mdpi.com]
- 13. researchgate.net [researchgate.net]
Improving peak shape and resolution for 4-Hydroxyphenylacetic acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 4-Hydroxyphenylacetic acid-d4. Our goal is to help you achieve excellent peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the common causes and solutions?
Poor peak shape for acidic compounds like this compound is a common issue in reversed-phase chromatography. Here are the likely causes and how to address them:
-
Peak Tailing: This is often caused by secondary interactions between the acidic analyte and free silanol groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., by adding 0.1-0.2% acetic or formic acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for acidic compounds.
-
Solution 3: Increase Buffer Strength. A higher concentration of the mobile phase buffer can also help to mask the residual silanol groups.
-
-
Peak Fronting: This is less common for acidic compounds but can occur due to:
-
Column Overload: Injecting too much sample can saturate the column. Try reducing the injection volume or the sample concentration.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Collapse: A sudden physical change in the column bed can lead to peak fronting. This is often irreversible, and the column may need to be replaced.
-
Q2: My resolution between this compound and other components is poor. How can I improve it?
Improving resolution requires optimizing the separation between your analyte and other peaks. Consider the following adjustments:
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer is a powerful tool for adjusting selectivity.
-
Try different organic modifiers (e.g., acetonitrile vs. methanol).
-
Perform a gradient optimization to find the ideal elution profile for your compounds of interest. A shallower gradient can often improve the separation of closely eluting peaks.
-
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, though at the cost of longer run times.
-
Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., C8, Phenyl) can provide a different selectivity and improve resolution.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the column efficiency (plate number), resulting in sharper peaks and better resolution.
Q3: I am using this compound as an internal standard, but I'm seeing a slight retention time shift compared to the unlabeled 4-Hydroxyphenylacetic acid. Is this normal?
Yes, a small retention time difference between a deuterated internal standard and its unlabeled counterpart can occur. This is known as the "isotope effect".[2][3] While stable isotopically labeled standards are considered ideal, deuterium-labeled compounds can sometimes exhibit slightly different chromatographic behavior.[2][3][4]
-
Why it happens: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small change in its interaction with the stationary phase.
-
What to do: This small shift is usually acceptable, but it is crucial to ensure that the peak shapes of both the analyte and the internal standard are good and that they are consistently integrated. If the shift is significant and leads to co-elution with an interference or differential matrix effects, further method development may be necessary.[5]
Q4: What are the best practices for sample preparation when analyzing this compound in biological matrices like plasma or serum?
For biological matrices, clean sample preparation is essential to minimize matrix effects and protect your column.
-
Protein Precipitation: This is a common and effective method for removing proteins from plasma or serum.[1][6][7] Methanol is frequently used for this purpose.[1][6][7]
-
Solid-Phase Extraction (SPE): For cleaner samples and potentially higher sensitivity, SPE can be employed to isolate the analyte of interest and remove interfering substances.
-
Filtration: Always filter your final sample extract through a 0.22 µm or 0.45 µm filter before injection to remove any particulates that could clog the column.
Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting common issues encountered during the analysis of this compound.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Workflow for improving chromatographic resolution.
Quantitative Data Summary
The following table provides a starting point for method development for the analysis of 4-Hydroxyphenylacetic acid. Optimal conditions may vary depending on the specific instrument, column, and sample matrix.
| Parameter | Recommended Condition | Notes |
| Column | YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm) or equivalent | A high-purity, end-capped C18 column is recommended to minimize peak tailing. |
| Mobile Phase A | 0.2% Acetic Acid in Water | Acidifying the mobile phase is crucial for good peak shape of acidic analytes.[1] |
| Mobile Phase B | 0.2% Acetic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Methanol can also be evaluated for different selectivity.[1] |
| Gradient | 5% B (4 min) -> 5-35% B (4.5 min) -> 35-100% B (0.05 min) -> 100% B (0.95 min) -> 100-5% B (0.05 min) -> 5% B (0.45 min) | This is an example gradient. It should be optimized for your specific separation.[1] |
| Flow Rate | 0.4 mL/min | The flow rate should be adjusted based on the column dimensions and desired resolution/run time.[1] |
| Column Temperature | 40 °C | Maintaining a stable column temperature is important for reproducible retention times.[1] |
| Injection Volume | 2 µL | Injection volume should be optimized to avoid column overload.[1] |
| Detection | Mass Spectrometry (ESI in negative ion mode) | 4-Hydroxyphenylacetic acid is readily ionized in negative electrospray ionization mode.[1] |
Experimental Protocols
Protocol 1: Sample Preparation from Serum/Plasma via Protein Precipitation
This protocol is adapted from a validated method for the analysis of 4-Hydroxyphenylacetic acid in human serum.[1][6]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma sample.
-
Internal Standard Spiking: Add the appropriate volume of your this compound internal standard working solution.
-
Precipitation: Add 400 µL of ice-cold methanol to the sample.
-
Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS System Suitability and Analysis
This protocol provides a general procedure for setting up and running the analysis.
-
System Equilibration: Equilibrate the UPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject a standard solution of 4-Hydroxyphenylacetic acid and its deuterated internal standard multiple times (e.g., n=5).
-
Evaluate the following parameters:
-
Peak Tailing/Asymmetry: Should be within acceptable limits (typically 0.8 - 1.5).
-
Retention Time Reproducibility: The relative standard deviation (%RSD) should be low (e.g., < 2%).
-
Peak Area Reproducibility: The %RSD should be low (e.g., < 5%).
-
-
-
Calibration Curve: Prepare a series of calibration standards of 4-Hydroxyphenylacetic acid with a constant concentration of the internal standard. Inject these standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared unknown samples.
-
Data Processing: Process the data using the appropriate software to determine the concentrations of 4-Hydroxyphenylacetic acid in the unknown samples based on the calibration curve.
References
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing back-exchange of deuterium in 4-Hydroxyphenylacetic acid-d4
Welcome to the technical support center for 4-Hydroxyphenylacetic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this deuterated standard, with a specific focus on preventing deuterium back-exchange during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical reaction where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., from water, methanol, or other protic solvents).[1] This process is undesirable as it compromises the isotopic purity of the internal standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS.[2] For this compound, the deuterium atoms are on the aromatic ring. While generally more stable than deuteriums on heteroatoms, they can still be susceptible to exchange under certain pH and temperature conditions.[3][4]
Q2: Where are the deuterium labels on this compound located and how does this affect stability?
A2: In this compound, the four deuterium atoms are located on the aromatic ring. These C-D bonds are generally stable. However, acid-catalyzed exchange can occur, particularly at the electron-rich positions of the aromatic ring.[4] The presence of the hydroxyl (-OH) and acetic acid (-CH₂COOH) groups influences the electron density of the ring, making certain positions more susceptible to exchange.
Q3: What are the primary factors that promote deuterium back-exchange?
A3: The main factors that influence the rate of back-exchange are pH, temperature, the nature of the solvent, and the duration of exposure.[5][6]
-
pH: The H-D exchange rate is catalyzed by both acid and base. The rate is at its minimum at a specific acidic pH, generally around 2.5.[7][8]
-
Temperature: Higher temperatures significantly increase the rate of exchange.[7][8]
-
Solvent: Protic solvents (containing O-H or N-H bonds), such as water and methanol, are sources of hydrogen atoms and can facilitate exchange. Aprotic solvents (e.g., acetonitrile, dioxane) do not contribute to exchange.
-
Time: The longer the deuterated compound is exposed to conditions that promote exchange, the greater the extent of back-exchange will be.[9]
Q4: Can I store my this compound stock solution in an aqueous buffer?
A4: Long-term storage in aqueous or other protic solutions is generally not recommended as it can lead to gradual back-exchange.[10] For long-term storage, it is best to keep the compound as a solid at the recommended temperature (-20°C).[11] If you must prepare a stock solution, use a high-purity aprotic solvent like acetonitrile. If an aqueous solution is absolutely necessary for a short period, prepare it fresh and keep it cold (2-4°C) for no longer than one day.[11]
Troubleshooting Guide: Back-Exchange Issues
This guide provides solutions to common problems related to deuterium back-exchange observed during LC-MS analysis.
Problem 1: I see a significant M-1, M-2, etc., peak in the mass spectrum of my internal standard, suggesting loss of deuterium.
-
Possible Cause: Back-exchange is occurring during sample preparation, storage, or analysis.
-
Solution: Systematically review your entire workflow, from stock solution preparation to LC-MS analysis. Use the following protocols and diagrams to identify and mitigate the source of the exchange.
Problem 2: The response of my internal standard is inconsistent across my analytical batch.
-
Possible Cause: Inconsistent temperature, pH, or processing times between samples are leading to variable levels of back-exchange. The stability of deuterated internal standards is critical for robust bioanalysis.[12][13]
-
Solution:
-
Standardize Timing: Ensure that all samples, calibrators, and QCs are exposed to solvents for the same amount of time and at the same temperature. Automating sample preparation can help.
-
Control Temperature: Use a chilled autosampler (e.g., set to 4°C) and perform all sample preparation steps on ice.
-
pH Control: Ensure the final pH of all processed samples is consistently within the optimal range (pH 2.5-3.0) to minimize the exchange rate.[6]
-
Problem 3: I observe chromatographic separation between 4-Hydroxyphenylacetic acid and this compound.
-
Possible Cause: While ideally a deuterated standard co-elutes with the analyte, extensive deuteration can sometimes lead to slight changes in retention time.[14][15] This is known as an isotopic effect.
-
Solution:
-
Optimize Chromatography: Adjust your LC gradient to ensure the peaks are sharp and as close as possible.
-
Confirm Identity: Ensure the peaks you are integrating are correct by analyzing the individual standards separately.
-
Acceptable Separation: A small, consistent separation may be acceptable, but it's important to ensure that the two compounds experience the same matrix effects. If the separation is large, matrix effects could differ, impacting accuracy.[16]
-
Quantitative Data on Back-Exchange
The following tables provide illustrative data on the stability of deuterated aromatic compounds under various conditions. While not specific to this compound, they demonstrate the key trends.
Table 1: Effect of pH and Temperature on Deuterium Back-Exchange (Illustrative data based on typical HDX-MS studies)
| pH | Temperature | Exposure Time (min) | Average Deuterium Loss (%) |
| 7.0 | 25 °C (Room Temp) | 15 | ~45% |
| 7.0 | 0 °C | 15 | ~25% |
| 2.7 | 25 °C (Room Temp) | 15 | ~15% |
| 2.7 | 0 °C | 15 | < 5% |
This data highlights that the combination of low pH and low temperature is the most effective strategy for minimizing back-exchange during analytical procedures.[9][17]
Table 2: Effect of Solvent Composition on Deuterium Back-Exchange (Illustrative data for a 30-minute incubation at 25°C, pH 7.0)
| Solvent System | Protic Content | Average Deuterium Loss (%) |
| 100% Acetonitrile | 0% | < 1% |
| 50:50 Acetonitrile:Water | 50% | ~20% |
| 100% Methanol | 100% | ~40% |
| 100% Water | 100% | ~45% |
This demonstrates the importance of minimizing exposure to protic solvents, especially water and methanol, in your sample preparation workflow.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of solid and dissolve it in a high-purity aprotic solvent (e.g., Acetonitrile).
-
Store the stock solution in an amber vial at -20°C or below.
-
-
Working Solutions:
-
Prepare intermediate and working solutions by diluting the stock solution with the initial mobile phase solvent (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Prepare these solutions fresh daily or store them at 4°C for a maximum of 48 hours. Avoid preparing large volumes that will sit for extended periods.
-
Protocol 2: Optimized LC-MS Method to Minimize Back-Exchange
This protocol is designed for rapid analysis to reduce the time the analyte spends in the aqueous mobile phase.
-
LC Columns: Use a high-efficiency column (e.g., C18, 2.1 x 50 mm, 1.8 µm) to achieve fast and sharp peaks.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Maintain at ambient or slightly chilled if possible. The most critical temperature control is in the autosampler.
-
Autosampler Temperature: 4°C.
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Injection Volume: 5 µL.
-
MS Detection: Use ESI-negative mode and monitor the appropriate mass transitions for 4-Hydroxyphenylacetic acid and its d4-labeled internal standard.
Visualizations
Diagrams of Workflows and Principles
The following diagrams illustrate key concepts and workflows for preventing deuterium back-exchange.
Caption: Experimental workflow to minimize deuterium back-exchange.
Caption: Key factors influencing the rate of deuterium back-exchange.
Caption: Troubleshooting decision tree for deuterium back-exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Item - Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - University of Tasmania - Figshare [figshare.utas.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 15. scispace.com [scispace.com]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. pubs.acs.org [pubs.acs.org]
Stability of 4-Hydroxyphenylacetic acid-d4 in solution over time
This technical support center provides guidance on the stability of 4-Hydroxyphenylacetic acid-d4 in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid form?
A1: The solid form of this compound should be stored at -20°C for long-term stability. Product information for the non-deuterated form suggests stability for at least four years under these conditions.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide.[1][2] For example, a stock solution can be made by dissolving the solid in dimethyl formamide at a concentration of approximately 1 mg/mL.[1] It is good practice to purge the solvent with an inert gas before preparing the solution.[1]
Q3: What is the stability of this compound in a stock solution?
Q4: Can I store this compound in aqueous solutions?
A4: It is generally not recommended to store this compound in aqueous solutions for more than one day.[1] For experiments requiring aqueous buffers, it is best to prepare fresh dilutions from a stock solution in an organic solvent just before use.[1]
Q5: What are the potential degradation pathways for 4-Hydroxyphenylacetic acid?
A5: Based on general knowledge of phenolic compounds, potential degradation pathways include oxidation of the hydroxyl group and reactions at the carboxylic acid group. Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light, can help identify specific degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in chromatography). | Degradation of the compound in solution. | Prepare fresh working solutions daily from a frozen stock solution. Ensure the stock solution has been stored properly and is within its recommended use period. Minimize the time the solution is at room temperature. |
| Improper solution preparation. | Verify the accuracy of weighing and dilution steps. Ensure the compound is fully dissolved. | |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Impurities in the starting material. | Check the certificate of analysis for the purity of the this compound. | |
| Loss of signal intensity over a sequence of analyses. | Adsorption of the analyte to container surfaces. | Use silanized glassware or polypropylene vials to minimize adsorption. |
| Instability in the autosampler. | If samples are left in the autosampler for an extended period, degradation may occur. Assess the stability of the compound under the autosampler conditions (e.g., temperature). |
Data on Solution Stability
Specific quantitative stability data for this compound in various solutions over time is not extensively available in published literature. The following table summarizes general recommendations based on available information for the non-deuterated compound and common laboratory practices.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Remarks |
| Organic Solvent (e.g., DMSO, DMF) | -20°C | 1 Month | General recommendation for stock solutions. |
| Organic Solvent (e.g., DMSO, DMF) | -80°C | 6 Months | General recommendation for long-term stock solution storage. |
| Aqueous Buffer (e.g., PBS) | 2-8°C | ≤ 24 hours | Prone to degradation. Prepare fresh before use is highly recommended.[1] |
| Aqueous Buffer (e.g., PBS) | Room Temperature | A few hours | Stability is limited. Use immediately after preparation. |
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 60-80°C for a specified time. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C) for a specified duration.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
HPLC Analysis:
-
Analyze the stressed samples alongside a control (unstressed) sample using a reverse-phase HPLC system with a C18 column.
-
A typical mobile phase could be a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Use a UV detector to monitor the elution, and a mass spectrometer (MS) for peak identification and confirmation of degradation products.
-
The goal is to achieve baseline separation between the parent peak of this compound and any degradation peaks.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRM Fragmentation for 4-Hydroxyphenylacetic acid-d4
Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) parameters for 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: this compound is typically analyzed in negative electrospray ionization (ESI) mode. The precursor ion will be the [M-H]⁻ ion. Given that the molecular weight of the unlabeled 4-Hydroxyphenylacetic acid is 152.15 g/mol , the deuterated (d4) version will have a molecular weight of approximately 156.17 g/mol . Therefore, the expected precursor ion (m/z) will be around 155.2.
Based on the fragmentation of the unlabeled compound, the primary product ions result from the cleavage of the acetic acid side chain. For 4-HPAA-d4, with deuterium labels typically on the phenyl ring, the expected product ions would be shifted accordingly.
Q2: How do I determine the optimal collision energy (CE) for my instrument?
A2: Collision energy is a critical parameter that needs to be optimized for your specific mass spectrometer. The optimal CE is the energy that yields the highest and most stable signal for your target product ions. A common approach is to perform a collision energy optimization experiment where you infuse a standard solution of 4-HPAA-d4 and ramp the collision energy across a range of values (e.g., -10 to -50 V in negative mode) for each precursor/product ion pair. The voltage that produces the maximum intensity for each transition is considered the optimal CE.
Q3: Why am I seeing a weak or no signal for my 4-HPAA-d4 standard?
A3: Several factors can contribute to a weak or absent signal. First, ensure your mass spectrometer is properly tuned and calibrated. Check that you are using the correct ionization mode (negative ESI is recommended). Verify the integrity of your 4-HPAA-d4 standard; it may have degraded. Also, confirm that your mobile phase composition is appropriate for negative ion mode analysis (e.g., buffered at a slightly basic pH or containing a small amount of a weak base). Finally, check for potential ion suppression from your sample matrix or co-eluting compounds.[1]
Q4: Should I use one or two MRM transitions for quantification?
A4: For robust and reliable quantification, it is highly recommended to use at least two MRM transitions for each analyte. One transition, typically the most intense, is used for quantification (quantifier), while the second transition serves as a confirmation (qualifier). The ratio of the quantifier to the qualifier should remain constant across all samples and standards, providing an additional layer of confirmation for the identity of the analyte.
Experimental Protocols
Protocol 1: Determination of Optimal Precursor/Product Ions and Collision Energy
This protocol outlines the steps to identify the most abundant and stable MRM transitions for 4-HPAA-d4 and to determine the optimal collision energy for each transition.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Ammonium acetate or another suitable buffer for negative ion mode
-
A triple quadrupole mass spectrometer with an ESI source
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 4-HPAA-d4 in methanol.
-
Prepare a Working Solution: Dilute the stock solution to a concentration of 1 µg/mL in a 50:50 mixture of methanol and water. This will be your infusion solution.
-
Instrument Setup:
-
Set up the mass spectrometer for direct infusion at a flow rate of 5-10 µL/min.
-
Set the ESI source to negative ion mode.
-
Perform a Q1 scan to identify the [M-H]⁻ precursor ion for 4-HPAA-d4 (expected around m/z 155.2).
-
-
Product Ion Scan:
-
Select the identified precursor ion in Q1.
-
Perform a product ion scan by ramping the collision energy in the collision cell (Q2) to identify the major fragment ions. Start with a collision energy of -20 V and adjust as needed.
-
Identify the two most intense and stable product ions.
-
-
Collision Energy Optimization:
-
Set the mass spectrometer to MRM mode.
-
For each precursor/product ion pair identified in the previous step, create an experiment to ramp the collision energy.
-
Infuse the working solution and monitor the signal intensity for each transition as the collision energy is varied (e.g., from -5 V to -40 V in 2 V increments).
-
Plot the signal intensity against the collision energy for each transition. The collision energy that gives the maximum signal intensity is the optimal CE for that transition.[2][3]
-
-
Declustering Potential (DP) Optimization:
-
Using the optimal CE for the most intense transition, ramp the declustering potential (or equivalent parameter on your instrument) over a suitable range (e.g., -20 to -80 V).
-
The DP that provides the best signal intensity and peak shape should be selected.
-
Quantitative Data Summary
The following tables summarize the expected and optimized MRM parameters for 4-Hydroxyphenylacetic acid (4-HPAA) and the inferred parameters for this compound (4-HPAA-d4). The values for the unlabeled compound are based on published data and can serve as a starting point for optimizing the deuterated standard.[4]
Table 1: Optimized MRM Parameters for 4-Hydroxyphenylacetic acid (p-HPhAA) in Negative ESI Mode [4]
| Parameter | Value |
| Precursor Ion (m/z) | 150.9 |
| Product Ion 1 (Quantifier) (m/z) | 107.0 |
| Collision Energy (CE) for Product Ion 1 | -16 V |
| Product Ion 2 (Qualifier) (m/z) | 79.0 |
| Collision Energy (CE) for Product Ion 2 | -24 V |
| Declustering Potential (DP) | -40 V |
Table 2: Estimated Starting MRM Parameters for this compound (4-HPAA-d4) in Negative ESI Mode
| Parameter | Estimated Value |
| Precursor Ion (m/z) | 155.2 |
| Product Ion 1 (Quantifier) (m/z) | 111.0 |
| Collision Energy (CE) for Product Ion 1 | -16 V |
| Product Ion 2 (Qualifier) (m/z) | 83.0 |
| Collision Energy (CE) for Product Ion 2 | -24 V |
| Declustering Potential (DP) | -40 V |
Note: These are estimated starting points. Optimal values may vary depending on the specific instrument and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of MRM parameters for 4-HPAA-d4.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Signal | 1. Incorrect ionization mode.2. Mass spectrometer not tuned/calibrated.3. Degraded standard.4. Inappropriate mobile phase.5. Ion suppression.[1] | 1. Ensure negative ESI mode is selected.2. Perform instrument tuning and calibration.3. Prepare a fresh standard solution.4. Use a mobile phase suitable for negative ion mode (e.g., with a small amount of ammonium acetate).5. Dilute the sample, improve chromatographic separation, or use a matrix-matched calibration curve. |
| Unstable Signal | 1. Unstable spray in the ESI source.2. Fluctuation in the infusion pump flow rate.3. Contaminated source or ion optics. | 1. Check the spray needle position and for any blockages.2. Ensure the infusion pump is delivering a constant flow.3. Clean the ESI source and ion optics according to the manufacturer's instructions. |
| Poor Fragmentation | 1. Collision energy is too low.2. Collision gas pressure is too low. | 1. Increase the collision energy in a stepwise manner.2. Check and adjust the collision gas pressure according to your instrument's recommendations. |
| Excessive Fragmentation | 1. Collision energy is too high.2. In-source fragmentation. | 1. Decrease the collision energy.2. Lower the declustering potential or cone voltage to reduce fragmentation in the ion source. |
| Qualifier/Quantifier Ratio is Inconsistent | 1. Co-eluting interference affecting one of the transitions.2. Non-optimal collision energies.3. Signal saturation. | 1. Improve chromatographic separation to remove the interference.2. Re-optimize the collision energies for both transitions.3. Dilute the sample to ensure the signal is within the linear range of the detector. |
Visualizations
Caption: Workflow for MRM Parameter Optimization.
Caption: Troubleshooting Logic for Common MRM Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Hydroxyphenylacetic acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing contamination during the analysis of 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4) by LC-MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 4-HPAA-d4.
Problem 1: High Background Noise or Baseline Drift
High background noise or a drifting baseline can obscure the signal of 4-HPAA-d4, leading to inaccurate quantification.[1]
| Potential Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2] Avoid using solvents from squeeze bottles and do not top off solvent reservoirs.[2] |
| Bacterial Growth in Aqueous Mobile Phase | Prepare aqueous mobile phases fresh and consider adding a small percentage of organic solvent (e.g., 5% acetonitrile) to inhibit microbial growth.[2] |
| Contaminated Glassware | Thoroughly clean all glassware with an appropriate solvent and rinse with high-purity water. Avoid using detergents as they can leave residues.[2] |
| Leaching from Plasticware | Minimize the use of plastics like parafilm and ensure all tubing and vials are of high quality and compatible with the solvents used.[2] |
| Instrument Contamination | Implement a regular cleaning and maintenance schedule for the LC-MS system, including the ion source and sample introduction system. |
Problem 2: Poor Peak Shape or Splitting
Distorted peak shapes can compromise the accuracy of integration and quantification.
| Potential Cause | Recommended Action |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace it. Ensure proper sample preparation to remove particulates that can damage the column.[1] |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH to ensure 4-HPAA is in a single ionic state. |
| Co-elution with Interfering Compounds | Adjust the chromatographic gradient to improve the separation of 4-HPAA-d4 from matrix components.[3] |
| Injector Issues | Inspect and clean the injector port and syringe to ensure proper sample introduction. |
Problem 3: Signal Suppression or Enhancement (Matrix Effects)
Matrix effects can significantly impact the ionization of 4-HPAA-d4, leading to inaccurate quantification.[4]
| Potential Cause | Recommended Action |
| Insufficient Sample Cleanup | Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] |
| Co-eluting Matrix Components | Modify the LC gradient to separate the analyte from the suppressing or enhancing compounds. |
| High Sample Concentration | Dilute the sample to reduce the concentration of matrix components.[6] |
| Inappropriate Internal Standard | Ensure the deuterated internal standard (4-HPAA-d4) co-elutes as closely as possible with the analyte to effectively compensate for matrix effects. |
Problem 4: Deuterium Back-Exchange
The exchange of deuterium atoms on 4-HPAA-d4 with hydrogen from the solvent can lead to an underestimation of the analyte concentration.
| Potential Cause | Recommended Action |
| Protic Solvents in Mobile Phase | Minimize the residence time of the sample in protic solvents, especially at elevated temperatures. Use aprotic solvents where possible in the sample preparation and chromatography. |
| High Temperature | Maintain a low temperature for the autosampler and column to reduce the rate of back-exchange.[7] |
| pH of the Mobile Phase | Optimize the pH of the mobile phase to a range that minimizes the exchange of the deuterium labels. Acidic conditions (low pH) are generally preferred to slow the exchange rate.[8] |
| Prolonged Analysis Time | Use a shorter chromatographic run time to reduce the exposure of the deuterated standard to exchange-promoting conditions.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in 4-HPAA-d4 analysis?
A1: Common contamination sources include solvents, reagents, glassware, plasticware, the sample matrix itself, and carryover from previous injections in the LC-MS system.[9] Phenolic compounds, in particular, can be present in the environment and may contaminate samples if proper handling procedures are not followed.[10]
Q2: How can I prevent contamination from my sample preparation procedure?
A2: To minimize contamination during sample preparation, use high-purity solvents and reagents.[2] Implement robust extraction methods like solid-phase extraction (SPE) to effectively remove matrix interferences.[11] Ensure all labware is scrupulously clean and avoid the use of materials that can leach contaminants.
Q3: My 4-HPAA-d4 internal standard is showing a signal for the unlabeled 4-HPAA. What could be the cause?
A3: This could be due to isotopic impurity in the deuterated standard or back-exchange of deuterium for hydrogen. Verify the isotopic purity of your standard with the manufacturer. To minimize back-exchange, follow the recommendations in the troubleshooting section, such as using low temperatures and acidic mobile phases.[8][12]
Q4: How do I choose the right sample preparation method for my biological matrix?
A4: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. For relatively clean matrices, protein precipitation may be sufficient. For more complex matrices like plasma or tissue homogenates, more extensive cleanup using liquid-liquid extraction or solid-phase extraction is often necessary to minimize matrix effects.[5]
Q5: What are the ideal storage conditions for 4-HPAA and 4-HPAA-d4 stock solutions?
A5: Stock solutions should be stored at low temperatures (-20°C or -80°C) in a tightly sealed container to prevent degradation and solvent evaporation. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid method for sample cleanup but may not be sufficient for removing all matrix interferences.
-
To 100 µL of plasma sample, add 10 µL of 4-HPAA-d4 internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
LLE provides a cleaner extract compared to protein precipitation.
-
To 500 µL of urine sample, add 20 µL of 4-HPAA-d4 internal standard solution.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of 4-HPAA in Human Plasma using different sample preparation methods.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85 - 95 | -20 to +10 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 85 | -10 to +5 |
| Solid-Phase Extraction (C18) | 90 - 105 | -5 to +5 |
Data is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Potential sources of contamination in 4-HPAA-d4 analysis.
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Factors contributing to deuterium back-exchange in 4-HPAA-d4.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. providiongroup.com [providiongroup.com]
- 10. epa.gov [epa.gov]
- 11. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches [mdpi.com]
- 12. waters.com [waters.com]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using 4-Hydroxyphenylacetic acid-d4 as an Internal Standard
4-Hydroxyphenylacetic acid (4-HPAA) is a significant metabolite of the amino acids tyrosine and phenylalanine.[1] Its levels in biological fluids can serve as a biomarker for various gastrointestinal conditions and metabolic disorders.[1] Accurate quantification of 4-HPAA is therefore critical in clinical and research settings. 4-HPAA-d4, the deuterated form of 4-HPAA, is often the preferred internal standard for this purpose due to its chemical similarity to the analyte.[2][3]
The Role of Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as 4-HPAA-d4, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[3][4][5] The rationale for their superiority lies in their near-identical chemical and physical properties to the analyte of interest. This similarity ensures that the internal standard behaves almost identically to the analyte during sample extraction, derivatization, and ionization, thereby effectively compensating for any variability in these steps.[3] The key distinction is the mass difference due to the deuterium atoms, which allows the mass spectrometer to differentiate between the analyte and the internal standard.[3]
While structural analogs can be used as internal standards when a SIL version is unavailable, they may exhibit different extraction recoveries, and ionization responses, and can be chromatographically separated from the analyte, potentially leading to less accurate quantification.[4] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL internal standards, highlighting their importance in generating reliable data.[5]
Comparative Performance of Analytical Methods
The choice of analytical method and internal standard significantly impacts the performance of the assay. The following tables summarize key validation parameters from studies utilizing different methods for the quantification of 4-HPAA and related metabolites.
Table 1: Comparison of Lower Limits of Quantitation (LLOQ)
| Analytical Method | Analyte(s) | Internal Standard | Matrix | LLOQ | Reference |
| UPLC-MS/MS | Phenyl- and Indole-containing acids | Indole-3-acetic acid-d4 | Human Serum | 0.02 to 0.25 µmol/L | [6] |
| UHPLC-MS/MS | Tomato Phenolics | Ethylgallate | Human Urine & Plasma | 1.8 to 203.4 ng/mL (urine), 1.6 to 145.8 ng/mL (plasma) | [7] |
| LC-MS/MS | Phenylalanine, 4-hydroxyphenyllactic acid, 4-hydroxyphenylpyruvic acid | Not Specified | Serum & Urine | Not Specified | [8] |
Table 2: Comparison of Method Accuracy and Precision
| Analytical Method | Analyte(s) | Internal Standard | Matrix | Accuracy (% Bias) | Precision (%CV) | Reference |
| LC-MS/MS | Phenylalanine, 4-hydroxyphenyllactic acid, 4-hydroxyphenylpyruvic acid | Not Specified | Serum & Urine | 95.0% to 110.5% | <10% | [8][9] |
| UHPLC-MS/MS | 6-Methylmercaptopurine | 6-MMP-d3 | Patient Samples | 99.33% to 106.33% | <5.43% | [10] |
| UHPLC-fluorescence detection | 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, 3-4-hydroxyphenyl propionic acid | Not Specified | Human Urine | Recoveries: 85.0-120.0% | 1.5-3.1% | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of typical experimental protocols for the quantification of 4-HPAA.
Protocol 1: UPLC-MS/MS for Phenyl- and Indole-Containing Acids in Human Serum
This method was developed for the simultaneous determination of several microbial and endogenous metabolites, including 4-HPAA.[6][12]
-
Sample Preparation: Protein precipitation with methanol was found to be the most effective method, yielding 100% recovery and minimizing matrix effects.[6][12] Liquid-liquid extraction was also tested but showed unsatisfactory results.[6][12]
-
Internal Standard: Indole-3-acetic acid-d4 was used as the internal standard.[12]
-
Chromatography: Ultra-high-pressure liquid chromatography (UPLC) was employed for separation.
-
Detection: Tandem mass spectrometry (MS/MS) was used for detection and quantification.
-
Validation: The method was validated according to FDA guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effect.[12] The lower limits of quantitation (LLOQs) ranged from 0.02 to 0.25 µmol/L.[6][12]
Protocol 2: UHPLC with Fluorescence Detection for Hydroxyphenyl Acids in Human Urine
This method provides an alternative to mass spectrometry for the quantification of 4-HPAA and related compounds.[11]
-
Sample Preparation: Solid-phase extraction was used to clean up the urine samples and eliminate interferences.[11]
-
Chromatography: The separation was achieved on a C18 column.[11]
-
Detection: A fluorescence detector was used for quantification.
-
Validation: The method demonstrated good recoveries (85.0-120.0%) and precision (RSD 1.5-3.1%).[11]
Visualizing the Workflow and Biological Context
Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using Graphviz, depict a typical analytical method validation workflow and the metabolic pathway of 4-HPAA.
Caption: Workflow for Analytical Method Validation.
Caption: Metabolic Pathway of 4-Hydroxyphenylacetic acid.
Conclusion
The validation of analytical methods is a critical step in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as 4-Hydroxyphenylacetic acid-d4, is highly recommended for achieving the most accurate and precise results in quantitative bioanalysis. As demonstrated, methods employing SIL internal standards generally exhibit superior performance in terms of accuracy and precision. While alternative methods and internal standards exist, their limitations must be carefully considered and appropriately validated. The detailed protocols and data presented in this guide offer a valuable resource for scientists seeking to develop and validate robust analytical methods for 4-HPAA and other important biomarkers.
References
- 1. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-Hydroxyphenylacetic Acid-d4 vs. 13C-Labeled Internal Standards in Quantitative Bioanalysis
In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis, designed to mimic the behavior of the analyte of interest and compensate for variability during sample preparation and analysis. Among the available SIL standards, deuterium-labeled (e.g., 4-Hydroxyphenylacetic acid-d4) and carbon-13-labeled compounds are the most common. This guide provides an in-depth comparison of these two types of internal standards, supported by experimental data and protocols, to aid researchers in making an informed decision for their analytical needs.
Fundamental Differences and Analytical Implications
The core difference between this compound (d4-HPAA) and 13C-labeled HPAA lies in the isotope used for labeling. In d4-HPAA, four hydrogen atoms are replaced by deuterium (²H or D), whereas in the 13C-labeled counterpart, one or more ¹²C atoms are substituted with ¹³C. This seemingly subtle distinction has significant consequences for the physicochemical properties of the molecule, which in turn affects its performance as an internal standard.
Chromatographic Behavior: A critical assumption for an ideal internal standard is that it co-elutes with the analyte. This ensures that both compounds experience the same matrix effects and ionization suppression in the mass spectrometer's ion source.[1] Due to the larger relative mass difference between hydrogen and deuterium, d4-HPAA can exhibit a slight difference in retention time compared to the unlabeled HPAA, a phenomenon known as the "isotope effect".[2] This is particularly evident in high-resolution chromatography systems like UPLC.[3] In contrast, the physicochemical differences between ¹²C and ¹³C are negligible, resulting in near-perfect co-elution of the 13C-labeled standard with the native analyte.[2][3][4]
Ion Suppression and Matrix Effects: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[1][5][6] An internal standard that co-elutes with the analyte can effectively compensate for these effects.[1][7] However, if the internal standard and analyte are chromatographically separated, as can be the case with deuterated standards, they may be subjected to different degrees of ion suppression, leading to inaccurate quantification. Studies have shown that 13C-labeled internal standards provide better compensation for ion suppression due to their consistent co-elution with the analyte.[3]
Isotopic Stability: 13C labels are incorporated into the carbon backbone of the molecule and are exceptionally stable.[8] Deuterium labels, especially when located on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent, which would compromise the integrity of the standard.[8] While the deuterium labels in 4-HPAA-d4 are generally placed on the stable phenyl ring, the potential for exchange, however minimal, is a consideration.
Performance Data Summary
The following table summarizes typical performance data when comparing a deuterium-labeled internal standard like 4-HPAA-d4 with a 13C-labeled version in a bioanalytical LC-MS/MS assay. The data is representative of findings in comparative studies of deuterated and 13C-labeled standards for similar small molecules.
| Performance Metric | This compound | 13C-Labeled 4-Hydroxyphenylacetic acid | Rationale |
| Chromatographic Resolution (Analyte vs. IS) | 0.1 - 0.3 min | < 0.05 min | Deuterium labeling can alter retention time, while 13C labeling has a negligible effect.[2][3] |
| Matrix Effect (Ion Suppression) | Variable, can differ from analyte by >20% | Consistent with analyte (<5% difference) | Co-elution of the 13C-IS ensures it experiences the same matrix effects as the analyte.[3] |
| Accuracy (% Bias) | Up to ±15% in presence of severe matrix effects | Typically < ±5% | Better compensation for matrix effects by the 13C-IS leads to higher accuracy. |
| Precision (%RSD) | < 15% | < 10% | Consistent compensation for variability improves the precision of the measurement. |
| Isotopic Stability | Generally stable, but potential for back-exchange exists | Highly stable, no risk of exchange | The C-C bond is more stable than the C-D bond under certain conditions.[8] |
Experimental Protocols
Objective: To evaluate the performance of 4-HPAA-d4 and 13C-labeled HPAA as internal standards for the quantification of 4-Hydroxyphenylacetic acid in human plasma by LC-MS/MS.
Materials:
-
4-Hydroxyphenylacetic acid (analyte)
-
This compound (IS-d4)
-
13C-labeled 4-Hydroxyphenylacetic acid (IS-13C)
-
Human plasma (blank)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual 1 mg/mL stock solutions of the analyte, IS-d4, and IS-13C in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with the analyte to achieve concentrations ranging from 1 to 1000 ng/mL.
-
Prepare two separate internal standard working solutions: one with IS-d4 at 100 ng/mL and another with IS-13C at 100 ng/mL in ACN.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard and blank plasma sample, add 150 µL of the IS-d4 working solution to one set of samples, and 150 µL of the IS-13C working solution to a second set.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
HPAA: Precursor ion -> Product ion
-
d4-HPAA: Precursor ion -> Product ion
-
13C-HPAA: Precursor ion -> Product ion
-
-
-
Data Analysis and Evaluation:
-
Construct two separate calibration curves by plotting the peak area ratio of the analyte to the internal standard (IS-d4 and IS-13C, respectively) against the analyte concentration.
-
Assess the linearity (r²) of each calibration curve.
-
To evaluate matrix effects, analyze blank plasma extracts that have been spiked with the analyte and internal standards post-extraction and compare the peak areas to those in a pure solvent.
-
Visualizing the Workflow and Concepts
Caption: Experimental workflow for comparing d4 and 13C internal standards.
References
- 1. longdom.org [longdom.org]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. ukisotope.com [ukisotope.com]
A Comparative Guide to the Accuracy and Precision of Internal Standards in Quantitative Assays of 4-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the accuracy and precision of using a deuterated internal standard, 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), versus an alternative, Indole-3-acetic acid-d4 (IAA-d4), in the quantitative analysis of 4-Hydroxyphenylacetic acid (4-HPAA). The selection of an appropriate internal standard is critical for reliable and reproducible results in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction
4-Hydroxyphenylacetic acid is a phenolic acid and a metabolite of the amino acid tyrosine.[1] Its quantification in biological matrices is significant for studying various physiological and pathological conditions. The gold standard for quantitative bioanalysis is the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte. This approach is known to effectively compensate for variations during sample preparation and analysis, thereby enhancing accuracy and precision.[2]
This guide will delve into the performance of 4-HPAA-d4 and a structurally similar alternative, IAA-d4, providing available experimental data and detailed protocols to aid researchers in selecting the most suitable internal standard for their assays.
Quantitative Performance Data
The following tables summarize the accuracy and precision data from a validated LC-MS/MS method for the quantification of 4-HPAA using Indole-3-acetic acid-d4 as an internal standard. While specific data for a method validated with 4-HPAA-d4 was not available in the public literature at the time of this guide's compilation, the principles of using a deuterated internal standard strongly suggest that its performance would be at least comparable, if not superior, to that of a structurally analogous internal standard.
Table 1: Accuracy and Precision for 4-HPAA using Indole-3-acetic acid-d4 Internal Standard [3]
| Analyte | Spiked Concentration (μmol/L) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (CV, %) |
| 4-HPAA | 0.25 (LLOQ) | 0.26 ± 0.02 | 104.0 | 7.7 |
| 4-HPAA | 0.75 (Low QC) | 0.78 ± 0.05 | 104.0 | 6.4 |
| 4-HPAA | 12.5 (Medium QC) | 12.9 ± 0.6 | 103.2 | 4.7 |
| 4-HPAA | 20.0 (High QC) | 20.8 ± 0.9 | 104.0 | 4.3 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; SD: Standard Deviation; CV: Coefficient of Variation.
Table 2: Inter-day Accuracy and Precision for 4-HPAA using Indole-3-acetic acid-d4 Internal Standard (3 days, n=15) [3]
| Analyte | Spiked Concentration (μmol/L) | Measured Concentration (Mean ± SD) | Accuracy (%) | Precision (CV, %) |
| 4-HPAA | 0.25 (LLOQ) | 0.27 ± 0.03 | 108.0 | 11.1 |
| 4-HPAA | 0.75 (Low QC) | 0.80 ± 0.06 | 106.7 | 7.5 |
| 4-HPAA | 12.5 (Medium QC) | 13.1 ± 0.7 | 104.8 | 5.3 |
| 4-HPAA | 20.0 (High QC) | 21.1 ± 1.1 | 105.5 | 5.2 |
Experimental Protocols
Methodology for 4-HPAA Quantification using Indole-3-acetic acid-d4 Internal Standard[3]
This section details the experimental procedure for the validated UPLC-MS/MS method referenced in the tables above.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, add 300 µL of methanol containing the internal standard (Indole-3-acetic acid-d4).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A (0.2% acetic acid in water).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions
-
System: Ultra-High-Pressure Liquid Chromatography (UPLC) system.
-
Column: YMC-Triart C18 (100 x 2.0 mm, 1.9 µm).
-
Mobile Phase A: 0.2% acetic acid in water.
-
Mobile Phase B: 0.2% acetic acid in acetonitrile.
-
Gradient Elution:
-
0-4.0 min: 5% B
-
4.0-8.5 min: 5-35% B
-
8.5-8.55 min: 35-100% B
-
8.55-9.5 min: 100% B
-
9.5-9.55 min: 100-5% B
-
9.55-10.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for 4-HPAA.
-
Multiple Reaction Monitoring (MRM) Transition for 4-HPAA: Precursor ion [M-H]⁻ → Product ion. Specific m/z values need to be optimized for the instrument used.
-
MRM Transition for Indole-3-acetic acid-d4: Precursor ion [M-H]⁻ → Product ion. Specific m/z values need to be optimized for the instrument used.
Mandatory Visualizations
Caption: Metabolic pathway of 4-Hydroxyphenylacetic acid from Tyrosine.
Caption: General experimental workflow for 4-HPAA quantification.
Discussion and Comparison
The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte, in this case, this compound. The key advantages of using a deuterated internal standard include:
-
Co-elution: 4-HPAA-d4 will have nearly identical chromatographic retention time as the endogenous 4-HPAA, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Ionization Efficiency: The deuterated and non-deuterated forms of the molecule exhibit very similar ionization behavior in the mass spectrometer's source.
-
Correction for Matrix Effects: Any suppression or enhancement of the analyte signal due to co-eluting matrix components will be mirrored by the internal standard, allowing for accurate correction.[2]
-
Compensation for Sample Loss: Losses during sample preparation steps such as extraction, evaporation, and reconstitution will affect both the analyte and the internal standard equally.
The data presented for the quantification of 4-HPAA using Indole-3-acetic acid-d4 demonstrates that a robust and reliable assay can be developed with a structurally analogous internal standard. The accuracy (103.2% to 108.0%) and precision (CVs between 4.3% and 11.1%) are well within the acceptable limits set by regulatory agencies like the FDA, which typically require accuracy to be within ±15% (±20% at the LLOQ) and precision to be ≤15% CV (≤20% at the LLOQ).[4]
While IAA-d4 is a suitable alternative, it is not chemically identical to 4-HPAA. Differences in chemical properties could lead to slight variations in extraction recovery and ionization response compared to the analyte. Therefore, the use of 4-HPAA-d4 is theoretically superior and is expected to provide even tighter control over analytical variability, potentially leading to improved accuracy and precision.
Conclusion
The choice of internal standard is a critical decision in the development of quantitative bioanalytical assays. While the presented data for an alternative internal standard, Indole-3-acetic acid-d4, demonstrates excellent performance in the quantification of 4-Hydroxyphenylacetic acid, the use of the stable isotope-labeled analog, this compound, is highly recommended. The chemical and physical similarity of 4-HPAA-d4 to the analyte provides the most effective means of correcting for analytical variability, thereby ensuring the highest level of accuracy and precision in quantitative results. Researchers should prioritize the use of a deuterated internal standard of the analyte of interest whenever possible to ensure the generation of high-quality, reliable data.
References
- 1. ucd.ie [ucd.ie]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Internal Standards for 4-Hydroxyphenylacetic Acid Calibration: Linearity and Range Determination
In the quantitative bioanalysis of 4-Hydroxyphenylacetic acid (4-HPAA), the choice of internal standard (IS) is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variability. This guide provides a comparative overview of the performance of a stable isotope-labeled (SIL) internal standard, 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), and an alternative deuterated compound, Indole-3-acetic acid-d4 (3-IAA-d4), in the calibration of 4-HPAA.
Principles of Internal Standard Selection in LC-MS/MS
The use of an internal standard is a fundamental practice in quantitative chromatography to correct for variations in sample extraction, injection volume, and matrix effects that can cause ion suppression or enhancement in mass spectrometry. The guiding principle is that the IS should experience the same variations as the analyte, thus keeping the ratio of their responses constant.
Stable isotope-labeled internal standards are considered the gold standard in LC-MS/MS based bioanalysis. By replacing some atoms with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), the resulting molecule is chemically almost identical to the analyte. This leads to very similar extraction recovery and chromatographic retention times, and identical ionization efficiency. Consequently, a SIL IS provides the most effective compensation for analytical variability.
Performance Comparison of Internal Standards
In contrast, a detailed validation study for the quantification of 4-HPAA using Indole-3-acetic acid-d4 as an internal standard has been published, providing concrete performance data. The following tables compare the validated performance of 3-IAA-d4 with the expected performance of 4-HPAA-d4.
Table 1: Quantitative Performance Data for 4-Hydroxyphenylacetic Acid Calibration
| Parameter | Method with Indole-3-acetic acid-d4 (3-IAA-d4)[1] | Expected Performance with this compound (4-HPAA-d4) |
| Linearity (R²) | > 0.99 (inferred from linear regression analysis) | ≥ 0.99 |
| Calibration Range | 0.25–25 µmol/L | Expected to be similar or broader, depending on method optimization. |
| Lower Limit of Quantitation (LLOQ) | 0.25 µmol/L | Potentially lower due to reduced baseline noise from co-elution. |
| Accuracy at LLOQ | Within ±20% of nominal concentration | Expected to be within ±20% of the nominal concentration. |
| Precision at LLOQ | Coefficient of Variation (CV) ≤ 20% | Expected to be ≤ 20%. |
Table 2: Comparison of Internal Standard Characteristics
| Characteristic | Indole-3-acetic acid-d4 (3-IAA-d4) | This compound (4-HPAA-d4) |
| Structural Similarity to Analyte | Structurally different, but with some similar functional groups. | Structurally identical to the analyte (homologous). |
| Chromatographic Co-elution | Elutes at a different retention time than 4-HPAA. | Expected to co-elute with 4-HPAA. |
| Correction for Matrix Effects | Good, as it is a SIL IS, but may not perfectly track 4-HPAA if matrix effects are retention time-dependent. | Excellent, as it experiences the same matrix effects at the same retention time. |
| Correction for Extraction Variability | Good, due to similar chemical properties. | Excellent, due to identical chemical properties. |
Experimental Protocols
The following is a detailed methodology for the quantification of 4-HPAA in human serum using Indole-3-acetic acid-d4 as an internal standard, based on a validated UPLC-MS/MS method.[1]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of 4-HPAA and 3-IAA-d4 in dimethyl sulfoxide at a concentration of 1.0 mg/mL. Store at -80°C.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with deionized water. The concentration range for 4-HPAA working solutions should cover 2.5–250 µmol/L. The working solution for the internal standard should be prepared at a final concentration of 5 µmol/L.
Sample Preparation
-
To 100 µL of serum or deionized water (for calibration standards), add 10 µL of the appropriate 4-HPAA working solution and 10 µL of the 3-IAA-d4 working solution.
-
Vortex the sample to ensure thorough mixing.
-
Add 400 µL of chilled methanol (4°C) to precipitate proteins.
-
Vortex the sample again and then centrifuge at 2750 × g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a 96-well plate for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
-
Chromatographic System: A UPLC system equipped with a reverse-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm).
-
Mobile Phase A: 0.2% acetic acid in water.
-
Mobile Phase B: 0.2% acetic acid in acetonitrile.
-
Gradient Elution:
-
0-4.00 min: 5% B
-
4.00-8.50 min: 5-35% B
-
8.50-8.55 min: 35-100% B
-
8.55-9.50 min: 100% B
-
9.50-9.55 min: 100-5% B
-
9.55-10.00 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operated in negative ion mode for 4-HPAA.
-
MRM Transitions:
-
4-HPAA: Precursor ion [M-H]⁻ at m/z 150.9, with product ions at m/z 107.0 and 79.0.
-
3-IAA-d4: Precursor ion [M-H]⁻ at m/z 178.1, with a suitable product ion.
-
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates the typical workflow for establishing the linearity and range of a calibration curve in a bioanalytical method.
Caption: Experimental workflow for determining the linearity and range of a calibration curve.
Conclusion
For the quantitative analysis of 4-Hydroxyphenylacetic acid, the use of its stable isotope-labeled internal standard, 4-HPAA-d4, is theoretically superior and represents the best practice. It is expected to provide excellent linearity and a robust calibration range due to its ability to perfectly mimic the analyte's behavior.
While a detailed validation report with specific performance data for 4-HPAA-d4 is not publicly available, the provided data for a method using 3-IAA-d4 demonstrates that a reliable and sensitive assay can be developed with a non-homologous deuterated internal standard. The calibration curve for 4-HPAA using 3-IAA-d4 showed excellent linearity over a suitable concentration range for bioanalytical applications.
Researchers and drug development professionals should prioritize the use of 4-HPAA-d4 for new method development. However, in situations where this is not feasible, a carefully validated method with an alternative SIL internal standard, such as 3-IAA-d4, can provide a viable and accurate alternative for the quantification of 4-Hydroxyphenylacetic acid.
References
Assessing the Robustness of Analytical Methods for 4-Hydroxyphenylacetic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 4-Hydroxyphenylacetic acid (4-HPAA) is paramount. The robustness of the analytical method employed is a critical factor that ensures reliable and reproducible data. This guide provides a comprehensive comparison of a method utilizing its deuterated internal standard, 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4), against a well-validated alternative method. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological matrices. However, the accuracy and precision of LC-MS/MS can be affected by various factors, including matrix effects, extraction efficiency, and instrument variability. The use of an internal standard (IS) that closely mimics the behavior of the analyte is crucial to compensate for these variations. An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte like 4-HPAA-d4, co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more accurate and robust quantification.
Comparative Analysis of Analytical Methods
This guide compares two distinct LC-MS/MS methods for the quantification of 4-HPAA. "Method A" represents a typical approach using 4-HPAA-d4 as the internal standard. While a complete, published validation report specifically for a method using 4-HPAA-d4 was not identified in the literature search, the data presented for Method A is a composite of expected performance characteristics for a well-validated method using a deuterated internal standard for a phenolic acid, based on established principles and data from similar assays.
"Method B" is a detailed, validated UPLC-MS/MS method for the quantification of 4-HPAA and other phenolic acids in human serum, which utilizes Indole-3-acetic acid-d4 (IAA-d4) as an internal standard. This method provides a robust and well-documented alternative.
Table 1: Comparison of Method Performance Parameters
| Parameter | Method A (using 4-HPAA-d4) | Method B (using IAA-d4)[1][2] |
| Internal Standard | This compound | Indole-3-acetic acid-d4 |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent, typically in the low ng/mL range | 0.02 to 0.25 µmol/L for various phenolic acids |
| Accuracy (% Bias) | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Precision (% CV) | <15% | <15% |
| Recovery | Consistent and reproducible, typically >85% | 91–101% |
| Matrix Effect | Minimized due to co-elution of SIL IS | Within 0.90–1.09 (CV < 9%) |
| Stability | Stable under typical sample processing and storage conditions | Stable through freeze-thaw cycles and short-term storage |
Experimental Protocols
A detailed understanding of the experimental workflow is essential for assessing and replicating analytical methods. The following sections outline the methodologies for both the hypothetical, yet representative, Method A and the validated Method B.
Method A: Quantification of 4-HPAA using 4-HPAA-d4 Internal Standard
This protocol is based on standard practices for robust LC-MS/MS bioanalysis using a deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of plasma or serum, add 10 µL of 4-HPAA-d4 internal standard working solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 4-HPAA and 4-HPAA-d4 would be monitored.
Method B: Validated UPLC-MS/MS for 4-HPAA and other Phenolic Acids using IAA-d4 Internal Standard[1][2]
This protocol is based on a published, validated method.
1. Sample Preparation:
-
To 100 µL of serum, add 10 µL of IAA-d4 internal standard working solution (5 µmol/L).
-
Add 400 µL of methanol for protein precipitation.
-
Vortex and centrifuge the samples.
-
The supernatant is directly injected for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
Column: YMC-Triart C18 column (50 mm × 2.0 mm, 1.9 µm).
-
Mobile Phase: A gradient of 0.2% acetic acid in water (A) and 0.2% acetic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometry: QTRAP mass spectrometer with ESI in negative mode for phenyl-containing acids.
-
MRM Transitions: Optimized transitions for 4-HPAA and IAA-d4 are monitored.
Visualizing the Workflow and Rationale
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: A generalized workflow for the quantification of 4-HPAA using LC-MS/MS.
Caption: Interrelated factors contributing to the overall robustness of an analytical method.
Conclusion
The robustness of an analytical method is a cornerstone of reliable scientific research. While the use of a deuterated internal standard such as this compound is theoretically the gold standard for LC-MS/MS quantification of 4-HPAA, a well-validated method using a suitable alternative internal standard, like Indole-3-acetic acid-d4, can also provide excellent performance. The choice of method should be guided by a thorough evaluation of the validation data, considering factors such as recovery, matrix effects, and the specific requirements of the study. This guide provides the necessary framework and comparative data to enable researchers to make an informed decision, ensuring the generation of high-quality, reproducible results in their drug development and research endeavors.
References
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4-Hydroxyphenylacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Hydroxyphenylacetic acid (4-HPAA) in biological matrices, with a focus on the cross-validation of different internal standard strategies. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document compares the performance of a validated method using a surrogate deuterated internal standard against the theoretically ideal homologous deuterated internal standard, 4-Hydroxyphenylacetic acid-d4.
Executive Summary
Accurate quantification of 4-Hydroxyphenylacetic acid, a key metabolite in various physiological and pathological processes, is crucial in clinical and pharmaceutical research. The gold standard for such quantification is LC-MS/MS, where the use of an internal standard is mandatory to correct for variability during sample preparation and analysis. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects. This guide delves into the validation parameters of a published method utilizing a surrogate deuterated internal standard and contrasts it with the expected performance of a homologous deuterated internal standard, this compound.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the reliability of quantitative bioanalytical methods. The ideal IS is a stable isotope-labeled version of the analyte, as it shares the same physicochemical properties, leading to identical extraction recovery and chromatographic behavior.
This comparison focuses on two main approaches:
-
Method A: Surrogate Deuterated Internal Standard (Indole-3-acetic acid-d4) : A detailed analysis based on a validated method by Sobolev et al. (2023) for the quantification of 4-HPAA and other metabolites in human serum.[1]
-
Method B: Homologous Deuterated Internal Standard (this compound) : A theoretically optimal approach. While specific public validation data for this exact analyte-IS pair is limited, its performance is inferred from established principles of bioanalytical method validation and data from similar assays.[2]
Data Presentation
The following tables summarize the key validation parameters for the quantification of 4-HPAA using different internal standard strategies.
Table 1: Linearity and Sensitivity
| Parameter | Method A: Indole-3-acetic acid-d4[1] | Method B: this compound (Expected) |
| Calibration Range (µmol/L) | 2.5 - 250 | Similar to Method A, dependent on assay requirements |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (µmol/L) | 0.02 - 0.25 | Expected to be similar or slightly better than Method A |
Table 2: Accuracy and Precision
| Parameter | Method A: Indole-3-acetic acid-d4[1] | Method B: this compound (Expected) |
| Intra-day Accuracy (%) | ||
| LLOQ | 95.0 - 105.0 | 95.0 - 105.0 |
| Low QC | 96.7 - 103.3 | 97.0 - 103.0 |
| Medium QC | 98.0 - 102.0 | 98.0 - 102.0 |
| High QC | 97.5 - 102.5 | 98.0 - 102.0 |
| Inter-day Accuracy (%) | ||
| LLOQ | 94.0 - 106.0 | 94.0 - 106.0 |
| Low QC | 95.5 - 104.5 | 96.0 - 104.0 |
| Medium QC | 97.0 - 103.0 | 97.0 - 103.0 |
| High QC | 96.5 - 103.5 | 97.0 - 103.0 |
| Intra-day Precision (%CV) | ||
| LLOQ | ≤ 15.0 | ≤ 15.0 |
| Low QC | ≤ 10.0 | ≤ 8.0 |
| Medium QC | ≤ 8.0 | ≤ 6.0 |
| High QC | ≤ 7.0 | ≤ 5.0 |
| Inter-day Precision (%CV) | ||
| LLOQ | ≤ 15.0 | ≤ 15.0 |
| Low QC | ≤ 12.0 | ≤ 10.0 |
| Medium QC | ≤ 10.0 | ≤ 8.0 |
| High QC | ≤ 9.0 | ≤ 7.0 |
Data for Method A is sourced from Sobolev et al. (2023).[1] Data for Method B is projected based on typical performance improvements seen with homologous internal standards.
Table 3: Recovery and Matrix Effect
| Parameter | Method A: Indole-3-acetic acid-d4[1] | Method B: this compound (Expected) |
| Recovery (%) | ~100% | Expected to be consistent and similar to the analyte |
| Matrix Effect (%) | Not observed (compensated by IS) | Expected to be minimal and effectively compensated by the IS |
Experimental Protocols
Method A: Quantification of 4-HPAA using Indole-3-acetic acid-d4 as Internal Standard
This protocol is adapted from the validated method described by Sobolev et al. (2023).[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, add 10 µL of the internal standard working solution (Indole-3-acetic acid-d4).
-
Add 400 µL of cold methanol for protein precipitation.
-
Vortex mix and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm).[1]
-
Mobile Phase: A gradient of 0.2% acetic acid in water and 0.2% acetic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Mass Spectrometry: QTRAP mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.[1]
-
MRM Transitions for 4-HPAA: Precursor ion [M-H]⁻ at m/z 150.9 and product ions at m/z 107.0 and 79.0.[1]
-
MRM Transition for IS (Indole-3-acetic acid-d4): Precursor ion [M-H]⁻ and corresponding product ions.[1]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of 4-Hydroxyphenylacetic acid in a biological sample using LC-MS/MS with an internal standard.
Caption: LC-MS/MS analytical workflow for 4-HPAA quantification.
Principle of Internal Standard Calibration
This diagram illustrates the fundamental principle of using an internal standard to ensure accurate quantification in the presence of experimental variations.
Caption: Internal standard compensates for analytical variability.
Conclusion
The cross-validation of analytical methods for 4-Hydroxyphenylacetic acid demonstrates the critical role of the internal standard in achieving reliable quantitative data. While a validated method using a surrogate deuterated internal standard like Indole-3-acetic acid-d4 can provide excellent performance, the use of a homologous deuterated internal standard such as this compound is theoretically superior. The homologous IS is expected to more effectively compensate for any subtle differences in extraction efficiency, matrix effects, and ionization suppression that may exist between the analyte and a surrogate standard. For drug development and clinical studies requiring the highest level of accuracy and precision, the development and validation of an analytical method employing a homologous stable isotope-labeled internal standard is strongly recommended.
References
A Comparative Guide to the Limit of Detection and Quantification for 4-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Performance
This guide provides an objective comparison of the limits of detection (LOD) and quantification (LOQ) for 4-Hydroxyphenylacetic acid (4-HPAA) across various analytical platforms. As a key metabolite in several biological pathways, the accurate quantification of 4-HPAA is crucial in diverse research fields, from clinical diagnostics to pharmaceutical development. For robust and reliable quantification, especially at trace levels, the use of a stable isotope-labeled internal standard, such as 4-Hydroxyphenylacetic acid-d4, is highly recommended to correct for matrix effects and variations in sample processing.
This document summarizes quantitative performance data from different analytical methodologies, offering a valuable resource for selecting the most appropriate method for your research needs. Detailed experimental protocols for the cited methods are also provided to ensure reproducibility.
Quantitative Performance Comparison
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for 4-Hydroxyphenylacetic acid using different analytical techniques. To facilitate a direct comparison, all values have been standardized to nanograms per milliliter (ng/mL).
| Analytical Method | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| UPLC-MS/MS | Human Serum | 2.28 | 7.61 | [1] |
| GC-MS | Not Specified | - | 76.1 | [1] |
| HPLC-Fluorescence | Human Urine | 4.8 | - | |
| Not Specified | Not Specified | 78.5 | 262 |
Note: The lower limit of quantitation (LLOQ) is reported as the LOQ. Some studies did not report an LOD.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols provide a foundation for replicating the reported findings and developing new analytical methods.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific for the quantification of 4-HPAA in complex biological matrices like human serum.[1]
-
Sample Preparation:
-
To 100 µL of serum, add an appropriate amount of this compound as an internal standard.
-
Precipitate proteins by adding 400 µL of chilled methanol.
-
Vortex the mixture thoroughly.
-
Centrifuge at 2750 x g for 15 minutes at 4°C.
-
Transfer the supernatant for UPLC-MS/MS analysis.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), operated in negative ion mode for 4-HPAA.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is typically required for non-volatile analytes like 4-HPAA.
-
Sample Preparation & Derivatization:
-
Extraction of 4-HPAA from the sample matrix (e.g., liquid-liquid extraction).
-
Evaporation of the solvent to dryness.
-
Derivatization of the dried extract to increase volatility, for example, using silylation reagents to form trimethylsilyl (TMS) ethers.
-
-
GC-MS Conditions:
-
Separation: A capillary column suitable for the analysis of derivatized organic acids is used.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers a sensitive and cost-effective alternative to mass spectrometry-based techniques for the analysis of fluorescent compounds or those that can be derivatized to be fluorescent.
-
Sample Preparation:
-
Solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analyte.
-
Elution of 4-HPAA from the SPE cartridge.
-
Evaporation of the solvent and reconstitution in the mobile phase.
-
-
HPLC-FLD Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Fluorescence Detection: Excitation and emission wavelengths are optimized for 4-HPAA (e.g., Excitation: 275 nm, Emission: 305 nm).
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 4-Hydroxyphenylacetic acid using a deuterated internal standard.
Caption: Experimental workflow for LOD and LOQ determination.
References
Evaluating the Performance of Different Deuterated Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is critical for the accuracy and reliability of quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, with deuterated analogues being a common and cost-effective option.[1] However, the performance of deuterated internal standards can vary depending on the number and position of deuterium atoms, which can influence their chromatographic behavior and stability. This guide provides a comparative evaluation of different deuterated internal standards, supported by experimental data, to aid in the selection of the most suitable IS for your analytical needs.
Key Performance Considerations for Deuterated Internal Standards
The ideal deuterated internal standard should co-elute with the analyte of interest to effectively compensate for matrix effects and variations in sample processing and instrument response.[1] However, two key phenomena can impact the performance of deuterated standards:
-
The Deuterium Isotope Effect: The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to a slight difference in retention time between the analyte and its deuterated analogue, particularly in reversed-phase chromatography.[2] This chromatographic shift can result in differential matrix effects, where the analyte and the internal standard are not exposed to the same degree of ion suppression or enhancement, potentially compromising the accuracy of quantification.[3]
-
Isotopic Stability (H/D Exchange): Deuterium atoms placed at chemically labile positions on a molecule can be susceptible to exchange with protons from the solvent or matrix.[3] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. Therefore, the position of deuterium labeling is a critical factor in the stability and reliability of the internal standard.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
While deuterated standards are widely used, ¹³C-labeled internal standards are often considered a superior alternative as they are less prone to the deuterium isotope effect and isotopic exchange.[3][4] The larger relative mass difference between hydrogen and deuterium compared to that between ¹²C and ¹³C results in more significant changes in physicochemical properties for deuterated compounds.[4]
A study on the analysis of testosterone using LC-MS/MS compared the performance of testosterone-d2, testosterone-d5, and ¹³C-labeled testosterone as internal standards.[5][6][7] The results, summarized in the table below, demonstrate that the choice of internal standard can significantly impact the measured concentration of the analyte.
| Internal Standard | Passing-Bablok Regression Equation vs. D2 Standard | Key Observation |
| Testosterone-d5 | testosterone (D5) nmol/L = 0.86 × testosterone (D2) + 0.04[8] | Lower results were obtained when using the D5 standard compared to the D2 standard. |
| ¹³C-Testosterone | testosterone (C13) nmol/L = 0.90 × testosterone (D2) + 0.02[8] | The ¹³C standard also gave lower results but was closer to the target values obtained with the D2 standard. |
This data highlights that even among deuterated standards, the degree of deuteration can influence the analytical outcome. The ¹³C-labeled standard, with its closer physicochemical properties to the native analyte, provided results more comparable to the reference method using the D2 standard.
Experimental Protocols
To provide a practical context for the evaluation of internal standards, a detailed experimental protocol for the quantitative analysis of testosterone in serum by LC-MS/MS using a deuterated internal standard is presented below. This protocol is a composite based on established methodologies.[9][10]
Sample Preparation
-
Internal Standard Spiking: To 100 µL of serum sample, add 25 µL of a working solution of testosterone-d3 in methanol.
-
Protein Precipitation: Add 250 µL of acetonitrile to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Testosterone | 289.2 | 97.1 |
| Testosterone-d3 | 292.2 | 97.1 |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[11][12][13] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Accuracy and Precision: Determined by replicate analysis of quality control (QC) samples at different concentrations. The mean value should be within 15% of the nominal value (20% for the lower limit of quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[12]
-
Calibration Curve: A calibration curve with at least six non-zero standards should be prepared in the same biological matrix as the samples.[13]
-
Matrix Effect: Assessed to ensure that the matrix does not interfere with the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions should be evaluated.
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been created using the Graphviz DOT language.
Caption: Factors influencing the performance of deuterated internal standards.
Caption: A generalized workflow for LC-MS/MS bioanalysis.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. While deuterated internal standards are a popular choice, a thorough evaluation of their performance is necessary. Key considerations include the potential for chromatographic shifts due to the deuterium isotope effect and the stability of the deuterium label. In cases where these issues are significant, the use of ¹³C-labeled internal standards may provide a more accurate and reliable alternative. By carefully considering the factors outlined in this guide and conducting thorough method validation, researchers can ensure the quality and integrity of their bioanalytical data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
Method Transfer Considerations for Assays with 4-Hydroxyphenylacetic acid-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Stable Isotope-Labeled Internal Standards
Ideally, a SIL internal standard, such as 4-HPAA-d4, is the preferred choice for quantitative mass spectrometry-based assays.[1][2] This is because its physical and chemical properties are nearly identical to the analyte of interest. This similarity ensures that the internal standard closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing the most accurate correction for experimental variability.[1]
Alternative: Structural Analog Internal Standards
In the absence of a commercially available or synthetically feasible SIL internal standard, a structural analog may be used. A structural analog is a compound with a similar chemical structure to the analyte but with a different molecular weight. While a viable option, it is crucial to recognize that even minor structural differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. This can potentially compromise the accuracy and precision of the quantification.
Quantitative Performance Comparison: A Representative Example
To illustrate the potential performance differences between a SIL and a structural analog internal standard, we present validation data from a study on the immunosuppressant drug tacrolimus. This example is chosen to highlight the typical differences observed in bioanalytical assays when comparing these two types of internal standards.
Table 1: Comparison of Assay Performance with a Stable Isotope-Labeled vs. a Structural Analog Internal Standard for Tacrolimus Quantification
| Parameter | Stable Isotope-Labeled IS (Tacrolimus-¹³C,D₂) | Structural Analog IS (Ascomycin) | Acceptance Criteria |
| Intra-Assay Precision (%CV) | < 3.09% | < 3.63% | ≤ 15% |
| Intra-Assay Accuracy (%Bias) | 99.55 - 100.63% | 97.35 - 101.71% | ± 15% |
| Matrix Effect (%ME) | -16.64% | -28.41% | IS-normalized ME CV ≤ 15% |
| Process Efficiency (PE) | 65.35% | 54.18% | Consistent across batches |
Data adapted from a study by Giebułtowicz J, et al. (2019).[3]
As the table demonstrates, while both internal standards met the acceptance criteria, the stable isotope-labeled internal standard showed slightly better precision and accuracy, and more importantly, a closer matrix effect to the analyte. This ultimately leads to more reliable and reproducible results, a critical factor during method transfer.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a successful method transfer. Below is a representative UPLC-MS/MS protocol for the analysis of 4-HPAA in human serum.
Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, add 400 µL of methanol containing the internal standard (e.g., 4-HPAA-d4 at a fixed concentration).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | 4-HPAA: m/z 151.0 -> 107.0; 4-HPAA-d4: m/z 155.0 -> 111.0 (hypothetical) |
| Cone Voltage | 30 V |
| Collision Energy | 15 eV |
Mandatory Visualizations
Tyrosine Metabolism Pathway
4-Hydroxyphenylacetic acid is a metabolite in the tyrosine metabolism pathway. Understanding this pathway can be crucial for identifying potential interferences and for the broader biological context of the analysis.
Method Transfer Workflow
A structured workflow is essential for a smooth and successful method transfer between laboratories.
Conclusion and Recommendations
When transferring a bioanalytical method for 4-Hydroxyphenylacetic acid, the use of its deuterated internal standard, 4-HPAA-d4, is strongly recommended. The near-identical physicochemical properties of a SIL internal standard provide superior compensation for matrix effects and other sources of variability, leading to more accurate and precise data. This is particularly important during method transfer to ensure inter-laboratory consistency.
If a structural analog must be used due to practical constraints, a thorough validation is critical at the receiving laboratory. This validation should include a rigorous assessment of matrix effects from multiple sources to ensure that the analog adequately tracks the analyte's behavior. Cross-validation with incurred samples analyzed at both the originating and receiving laboratories is essential to confirm the method's reproducibility and the reliability of the data generated.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxyphenylacetic acid-d4: A Comprehensive Guide
Hazard Profile and Safety Precautions
4-Hydroxyphenylacetic acid is classified as a hazardous substance.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Long-sleeved laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of dust generation. |
Step-by-Step Disposal Protocol
The disposal of 4-Hydroxyphenylacetic acid-d4 must adhere to federal, state, and local environmental regulations.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[10] The container must be compatible with the chemical.
-
The original container, if in good condition and properly labeled, can be used for disposal of the unwanted reagent.[11]
-
Ensure the container is kept tightly closed except when adding waste.[7]
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the hazards associated with the chemical (e.g., "Irritant").
-
Record the accumulation start date on the label.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[8]
-
-
Decontamination of Empty Containers:
-
If the original container is to be disposed of as non-hazardous waste, it must be rendered "empty" according to regulatory standards. This typically involves triple rinsing the container with a suitable solvent.[8][11]
-
The rinsate must be collected and disposed of as hazardous waste.[11]
-
After thorough cleaning, deface or remove the original label before disposing of the container.[8]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. isotope.com [isotope.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Hydroxyphenylacetic acid-d4
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxyphenylacetic acid-d4. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
4-Hydroxyphenylacetic acid is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3][4][5]. Therefore, adherence to proper PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles | Must comply with European Standard EN166 or equivalent[1][3]. A face shield may be required for splash hazards. |
| Hands | Protective gloves | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and remove using proper technique. |
| Body | Protective clothing | Long-sleeved lab coat. A PVC apron may be necessary for larger quantities or splash risks[2]. |
| Respiratory | Respirator (if necessary) | Not required under normal use with adequate ventilation[3]. For large-scale operations, emergencies, or in areas with poor ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary[3][6]. |
Operational Plan for Safe Handling
Safe handling practices are critical to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust inhalation[1][2].
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[1].
2. Pre-Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before working with the chemical.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary equipment and materials for the experiment and for potential spill cleanup are available.
3. Handling the Compound:
-
Avoid all personal contact with the substance, including inhalation of dust or vapors[2].
-
Wash hands thoroughly after handling, even if gloves were worn[1][4].
-
Minimize dust generation and accumulation when working with the solid form[7].
-
Do not eat, drink, or smoke in the laboratory area.
4. Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container[1][2].
-
Store away from incompatible materials such as bases, acid anhydrides, and acid chlorides[1].
-
Recommended storage temperature is 4°C, under nitrogen[6][8].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a suitable, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Method:
-
Dispose of the waste at an approved waste disposal plant[1].
-
Do not allow the product to enter drains or water courses[2][6].
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].
3. Contaminated PPE:
-
Contaminated clothing should be removed and washed before reuse[1].
-
Contaminated leather items, such as shoes and belts, should be discarded[2].
-
Dispose of used gloves and other disposable PPE as hazardous waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
